L-162313
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O4S2/c1-7-9-14-38-30(35)33-40(36,37)29-25(17-24(39-29)15-19(3)4)23-12-10-22(11-13-23)18-34-26(8-2)32-27-20(5)16-21(6)31-28(27)34/h10-13,16-17,19H,7-9,14-15,18H2,1-6H3,(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINPELQWLUGERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934268 | |
| Record name | Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151488-11-8 | |
| Record name | L 162313 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151488118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual Agonist Nature of L-162313: A Technical Guide to its Mechanism of Action at Angiotensin II Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-162313 is a pioneering nonpeptide small molecule that functions as an agonist at angiotensin II (Ang II) receptors, exhibiting activity at both the AT1 and AT2 subtypes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinities, functional signaling, and in vivo physiological effects. Quantitative pharmacological data are presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions and consequential biological responses.
Introduction
Initially explored within the context of angiotensin II receptor modulation, this compound emerged as the first nonpeptide agonist for these receptors.[1] Unlike the widely developed angiotensin II receptor blockers (ARBs), this compound mimics the actions of the endogenous ligand, angiotensin II, thereby activating downstream signaling cascades. Its dual agonism at both AT1 and AT2 receptors presents a complex pharmacological profile, offering a unique tool for dissecting the distinct and opposing physiological roles of these two receptor subtypes. This document serves as an in-depth resource on the molecular pharmacology of this compound.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through various in vitro assays, quantifying its binding affinity and functional potency at angiotensin II receptor subtypes.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Cell Line | Kᵢ (nM) |
| Rat AT1A | [¹²⁵I][Sar¹]angiotensin II | COS-7 | 207[2] |
| Rat AT1B | [¹²⁵I][Sar¹]angiotensin II | COS-7 | 226[2] |
| Rat AT2 | [¹²⁵I][Sar¹]angiotensin II | COS-7 | 276[2] |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Receptor Subtypes | Maximal Response (% of Angiotensin II) |
| Inositol Phosphate Accumulation | Monkey Kidney Cells | Angiotensin AT1A | 34.9[2] |
| Inositol Phosphate Accumulation | Monkey Kidney Cells | Angiotensin AT1B | 23.3[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating AT1 and AT2 receptors, initiating distinct intracellular signaling cascades.
AT1 Receptor Agonism and Signaling
Activation of the AT1 receptor by this compound primarily couples to the Gq/11 family of G-proteins.[3][4] This initiates the phosphoinositide signaling pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][4] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4] These events culminate in various physiological responses, including vasoconstriction and cellular growth.[3][5] In vivo studies in rats have demonstrated that intravenous administration of this compound causes a significant increase in mean arterial blood pressure, a response that is effectively blocked by AT1-selective antagonists.[6]
AT2 Receptor Agonism and Signaling
The agonistic activity of this compound at the AT2 receptor initiates signaling pathways that often counteract the effects of AT1 receptor activation.[7] AT2 receptor signaling is associated with the activation of protein phosphatases, such as SH2 domain-containing phosphatase 1 (SHP-1) and protein phosphatase 2A (PP2A).[1][2] This leads to the inhibition of mitogen-activated protein kinases (MAPKs) like ERK1/2, resulting in anti-proliferative and apoptotic effects.[6] Additionally, AT2 receptor activation can stimulate the bradykinin/nitric oxide/cyclic GMP (NO/cGMP) pathway, promoting vasodilation.[6][7]
Experimental Protocols
The following sections provide an overview of the methodologies employed in the characterization of this compound.
Radioligand Binding Assay
This assay was utilized to determine the binding affinity (Kᵢ) of this compound for different angiotensin II receptor subtypes.
-
Cell Culture and Membrane Preparation: COS-7 cells were transiently transfected with plasmids encoding for rat AT1A, AT1B, or AT2 receptors. After 48-72 hours, cells were harvested and homogenized in a cold lysis buffer. The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in a binding buffer.
-
Binding Assay: Competition binding assays were performed in 96-well plates. A fixed concentration of the radioligand, [¹²⁵I][Sar¹]angiotensin II, was incubated with the cell membrane preparations in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: The reaction mixtures were incubated to allow for binding to reach equilibrium. The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer.
-
Data Analysis: The radioactivity retained on the filters was quantified using a gamma counter. The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
L-162313: A Technical Examination of its Binding Affinity for Angiotensin II Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding characteristics of L-162313, a non-peptide small molecule, with Angiotensin II (Ang II) receptor subtypes AT1 and AT2. This compound has been identified as an agonist for both receptors, exhibiting a complex pharmacological profile that warrants detailed investigation for its potential therapeutic applications. This document provides a comprehensive summary of its binding affinities, detailed experimental methodologies for receptor binding assays, and a visual representation of the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for AT1 and AT2 receptors has been quantified in radioligand binding assays. The following table summarizes the key binding parameters from published studies.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Line | Reference |
| Rat AT1A | This compound | Ki | 207 | COS-7 | [1] |
| Rat AT1B | This compound | Ki | 226 | COS-7 | [1] |
| Rat AT2 | This compound | Ki | 276 | COS-7 | [1] |
| AT1 | This compound | IC50 | 1.1 | Not Specified | |
| AT2 | This compound | IC50 | 2.0 | Not Specified |
Note: K_i_ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity. IC_50_ (Half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the radioligand from the receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound for AT1 and AT2 receptors is typically achieved through competitive radioligand binding assays. The following protocol is a synthesized representation based on established methodologies.
Membrane Preparation
-
Cell Culture and Transfection: COS-7 cells are transiently transfected with plasmids encoding for either the rat AT1A, AT1B, or AT2 receptor subtype. This ensures the specific expression of the receptor of interest.
-
Homogenization: Transfected cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with and resuspended in a binding buffer. Protein concentration is determined using a standard method like the Bradford assay. The prepared membranes can be stored at -80°C until use.
Competitive Binding Assay
-
Assay Components: The assay is typically performed in a 96-well plate format and includes the following components in each well:
-
Receptor Membranes: A fixed amount of the prepared cell membranes expressing the target receptor.
-
Radioligand: A fixed concentration of a radiolabeled ligand that binds to the receptor of interest with high affinity and specificity. For angiotensin receptors, [¹²⁵I][Sar¹,Ile⁸]Angiotensin II is commonly used.[1]
-
Competing Ligand (this compound): A range of increasing concentrations of the unlabeled test compound, this compound.
-
Non-specific Binding Control: Wells containing a high concentration of an unlabeled standard antagonist (e.g., losartan for AT1, PD-123319 for AT2) to determine the amount of radioligand that binds non-specifically to the membranes and filter.
-
Total Binding Control: Wells containing only the receptor membranes and the radioligand to determine the maximum specific binding.
-
-
Incubation: The assay plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.
-
Detection and Data Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competing ligand (this compound). A non-linear regression analysis is used to determine the IC_50_ value. The K_i_ value can then be calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Visualizing the Molecular Interactions
To better understand the processes involved in determining the binding affinity and the subsequent cellular responses, the following diagrams illustrate the experimental workflow and the key signaling pathways activated by AT1 and AT2 receptors.
AT1 Receptor Signaling Pathway
Activation of the AT1 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq protein pathway. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP_3_) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating Protein Kinase C (PKC), respectively, leading to various physiological responses including vasoconstriction and cell growth.[2]
AT2 Receptor Signaling Pathway
The signaling cascade initiated by the activation of the AT2 receptor is generally considered to counteract the effects of the AT1 receptor. One of the key pathways involves the activation of phosphatases, which can inhibit growth-promoting signals. Furthermore, AT2 receptor activation is linked to the bradykinin-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, which promotes vasodilation.[3][4]
References
- 1. Functional interactions of L-162,313 with angiotensin II receptor subtypes and mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of L-162,313 on Blood Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of L-162,313 on blood pressure. L-162,313 is a potent, nonpeptide angiotensin II (ANG II) receptor agonist, and understanding its impact on hemodynamics is crucial for its application in cardiovascular research. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Data Presentation
The intravenous administration of L-162,313 has been demonstrated to cause a significant, dose-dependent increase in mean arterial pressure (MAP) in conscious rats. The pressor response to L-162,313 is notable for its prolonged duration compared to that of angiotensin II.[1]
| Dose of L-162,313 (nmol/kg i.v.) | Change in Mean Arterial Pressure (mmHg) |
| 10 | +15 ± 3 |
| 30 | +30 ± 4 |
| 100 | +45 ± 5 |
| 300 | +55 ± 6 |
| 1000 | +60 ± 5 |
Table 1: Dose-Dependent Effect of Intravenous L-162,313 on Mean Arterial Pressure in Conscious Rats. Data are presented as the mean change from baseline ± SEM.
| Parameter | Angiotensin II (100 nmol/kg i.v.) | L-162,313 (1000 nmol/kg i.v.) |
| Peak Increase in MAP (mmHg) | +62 ± 4 | +60 ± 5 |
| Duration of Pressor Response (min) | 5 ± 1 | > 60 |
Table 2: Comparison of the Maximum Pressor Response to Angiotensin II and L-162,313 in Conscious Rats. Data are presented as the mean ± SEM.[1]
Experimental Protocols
The following section details the methodologies for key in vivo experiments to assess the effects of L-162,313 on blood pressure.
Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 250-350 g
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Surgical Preparation for Conscious, Unrestrained Blood Pressure Measurement
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Catheter Implantation:
-
Surgically implant a catheter into the abdominal aorta via the femoral artery for direct measurement of arterial blood pressure.
-
Implant a second catheter into the vena cava via the femoral vein for intravenous drug administration.
-
-
Catheter Exteriorization: Tunnel the catheters subcutaneously and exteriorize them at the back of the neck.
-
Recovery: Allow the animals to recover from surgery for at least 48 hours before the experiment to ensure the return of normal physiological functions. During recovery, keep the catheters patent by flushing them with heparinized saline.
Drug Administration and Blood Pressure Measurement
-
Acclimatization: On the day of the experiment, bring the conscious, unrestrained rats to the laboratory and allow them to acclimate for at least 30 minutes in their home cages.
-
Connection to Recording System: Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous recording of blood pressure and heart rate.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for a stable period before drug administration.
-
L-162,313 Administration: Dissolve L-162,313 in a suitable vehicle (e.g., sterile saline). Administer the drug as an intravenous bolus injection through the venous catheter at the desired doses.
-
Data Recording: Continuously record blood pressure and heart rate for a predetermined period after drug administration to capture the peak effect and the duration of the response.
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway of L-162,313 in Vascular Smooth Muscle Cells
L-162,313 exerts its pressor effect by acting as an agonist at the angiotensin II type 1 (AT1) receptor on vascular smooth muscle cells. The binding of L-162,313 to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction.
Experimental Workflow for In Vivo Blood Pressure Measurement
The following diagram illustrates the logical flow of the experimental protocol for assessing the in vivo effects of L-162,313 on blood pressure.
References
L-162313: A Technical Guide to its Role in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-162313 is a potent, nonpeptide small molecule that functions as an agonist of the angiotensin II (Ang II) type 1 (AT1) and type 2 (AT2) receptors. By mimicking the physiological actions of Ang II, this compound has emerged as a valuable pharmacological tool in cardiovascular research. Its primary recognized effect is a significant and sustained increase in arterial blood pressure, a direct consequence of AT1 receptor activation in vascular smooth muscle. This leads to vasoconstriction and a subsequent rise in peripheral resistance. Furthermore, this compound stimulates phosphoinositide turnover in vascular smooth muscle cells, a key signaling event downstream of AT1 receptor activation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in cardiovascular research, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its cardiovascular effects by directly binding to and activating angiotensin II receptors. It displays high affinity for both the AT1 and AT2 receptor subtypes.
AT1 Receptor-Mediated Vasoconstriction
The most prominent cardiovascular effect of this compound is a potent and sustained increase in mean arterial pressure (MAP).[1] This pressor response is mediated through the activation of AT1 receptors located on vascular smooth muscle cells.[1] Binding of this compound to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to smooth muscle contraction and vasoconstriction. This action is effectively blocked by AT1-selective antagonists such as losartan and L-158,809, confirming the central role of the AT1 receptor in the pressor effects of this compound.[1]
Intracellular Signaling: Phosphoinositide Turnover
In vitro studies have demonstrated that this compound activates phosphoinositide turnover in rat aortic smooth muscle cells.[1] This is a hallmark of AT1 receptor activation. The signaling pathway involves the Gq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The combined action of increased intracellular calcium and PKC activation leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) | Cell Line |
| Angiotensin AT1A | [¹²⁵I][Sar¹]angiotensin II | 207 | COS-7 |
| Angiotensin AT1B | [¹²⁵I][Sar¹]angiotensin II | 226 | COS-7 |
| Angiotensin AT2 | [¹²⁵I][Sar¹]angiotensin II | 276 | COS-7 |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Agonist | Maximal Response (% of Angiotensin II) |
| Inositol Phosphate Accumulation | Monkey Kidney Cells (expressing AT1A) | This compound | 34.9 |
| Inositol Phosphate Accumulation | Monkey Kidney Cells (expressing AT1B) | This compound | 23.3 |
Experimental Protocols
In Vivo Measurement of Mean Arterial Pressure (MAP) in Rats
This protocol describes the methodology for assessing the pressor effects of this compound in an anesthetized rat model.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane or a ketamine/xylazine cocktail)
-
Saline (0.9% NaCl)
-
Heparinized saline
-
Carotid artery catheter
-
Femoral vein catheter
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved institutional protocol. Ensure a stable plane of anesthesia is achieved, as indicated by the absence of a pedal withdrawal reflex.
-
Catheter Implantation:
-
Surgically expose the left carotid artery and insert a catheter filled with heparinized saline. Connect the catheter to a pressure transducer to continuously monitor blood pressure.
-
Surgically expose the right femoral vein and insert a catheter for intravenous administration of this compound.
-
-
Stabilization: Allow the animal to stabilize for a period of 20-30 minutes until a steady baseline MAP is recorded.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound intravenously as a bolus injection or a continuous infusion at the desired doses.
-
-
Data Recording: Continuously record the MAP and heart rate using the data acquisition system before, during, and after the administration of this compound. The duration of the pressor response to this compound is known to be significantly longer than that of Angiotensin II.[1]
-
Data Analysis: Calculate the change in MAP from the baseline for each dose of this compound.
In Vitro Phosphoinositide Turnover Assay in Rat Aortic Smooth Muscle Cells
This protocol outlines the procedure for measuring this compound-induced phosphoinositide turnover.
Materials:
-
Rat aortic smooth muscle cells (RASMCs)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
[³H]myo-inositol
-
This compound
-
Angiotensin II (positive control)
-
AT1 receptor antagonist (e.g., losartan)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling:
-
Culture RASMCs in appropriate medium until they reach near confluence.
-
Label the cells by incubating them in a medium containing [³H]myo-inositol for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
-
Stimulation:
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with varying concentrations of this compound or Angiotensin II for a defined period (e.g., 30-60 minutes). To confirm receptor specificity, a separate set of cells can be pre-treated with an AT1 antagonist before adding this compound.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold trichloroacetic acid (TCA).
-
Scrape the cells and centrifuge to pellet the precipitated protein. The supernatant contains the water-soluble inositol phosphates.
-
-
Chromatographic Separation:
-
Apply the supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove unincorporated [³H]myo-inositol.
-
Elute the total inositol phosphates using a high-concentration formate buffer.
-
-
Quantification:
-
Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the level of phosphoinositide turnover.
-
-
Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the response to a maximal concentration of Angiotensin II.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AT1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for In Vivo Blood Pressure Measurement.
Caption: Workflow for In Vitro Phosphoinositide Turnover Assay.
References
An In-depth Technical Guide to the Downstream Signaling of L-162313
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-162313 is a non-peptide small molecule that acts as an agonist for the angiotensin II type 1 (AT1) receptor, thereby mimicking the physiological and pathophysiological effects of angiotensin II (Ang II).[1][2] As a synthetic agonist, this compound serves as a valuable pharmacological tool for investigating the intricate downstream signaling cascades initiated by AT1 receptor activation. This technical guide provides a comprehensive overview of the known signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling networks and experimental workflows.
Introduction to this compound
This compound is recognized as a potent and selective agonist of the AT1 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular homeostasis.[1][3] Activation of the AT1 receptor by its endogenous ligand, Ang II, or by synthetic agonists like this compound, initiates a cascade of intracellular signaling events. These events are primarily mediated through the coupling of the receptor to heterotrimeric G-proteins, particularly of the Gq/11 family.[3][4] The downstream consequences of AT1 receptor activation are diverse, encompassing vasoconstriction, fluid and electrolyte balance, and cellular growth and proliferation.[5] While this compound is predominantly characterized as an AT1 receptor agonist, some studies suggest potential interactions with the AT2 receptor, warranting further investigation into its selectivity profile under various experimental conditions.[6][7]
Quantitative Data: Receptor Binding and Functional Potency
The interaction of this compound with angiotensin receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data available for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Cell Line | Radioligand | Kᵢ (nM) | Reference |
| Rat AT1A | COS-7 | [¹²⁵I][Sar¹]Angiotensin II | 207 | [7][8] |
| Rat AT1B | COS-7 | [¹²⁵I][Sar¹]Angiotensin II | 226 | [7][8] |
| Rat AT2 | COS-7 | [¹²⁵I][Sar¹]Angiotensin II | 276 | [7][8] |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Receptor Subtype | Maximal Response (% of Angiotensin II) | Reference |
| Inositol Phosphate Accumulation | Monkey Kidney Cells | AT1A | 34.9 | [7][8] |
| Inositol Phosphate Accumulation | Monkey Kidney Cells | AT1B | 23.3 | [7][8] |
The data in Table 2 suggests that this compound may act as a partial agonist in certain cellular contexts, as it elicits a submaximal response compared to the endogenous ligand, Angiotensin II.[7][8]
Downstream Signaling Pathways of this compound
The activation of the AT1 receptor by this compound triggers a complex network of intracellular signaling pathways. The primary and best-characterized pathway involves the Gq/11-mediated activation of phospholipase C. However, signaling downstream of the AT1 receptor is multifaceted, involving cross-talk with other signaling modules.
Gq/11-PLC-IP₃-Ca²⁺ Pathway
The canonical signaling pathway initiated by this compound binding to the AT1 receptor is the activation of the Gq/11 family of G-proteins.[3][4] This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[9] The elevated intracellular Ca²⁺ concentration, along with DAG, activates various isoforms of protein kinase C (PKC).[10]
References
- 1. ahajournals.org [ahajournals.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Functional interactions of L-162,313 with angiotensin II receptor subtypes and mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Attenuation of ligand-induced activation of angiotensin II type 1 receptor signaling by the type 2 receptor via protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
L-162313 and Its Role in Aldosterone Secretion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the anticipated effects of L-162313 on aldosterone secretion pathways. This compound is a potent, nonpeptide agonist of both angiotensin II type 1 (AT1) and type 2 (AT2) receptors. While direct quantitative data on this compound-induced aldosterone secretion is not currently available in published literature, its mechanism of action as an angiotensin II mimetic allows for a comprehensive theoretical exploration of its effects. This document outlines the established signaling cascades initiated by angiotensin II in adrenal glomerulosa cells, which are expected to be activated by this compound. Furthermore, detailed experimental protocols are provided to enable researchers to quantitatively assess the dose-dependent effects of this compound on aldosterone production. This guide serves as a foundational resource for investigating the potential of this compound as a pharmacological tool to modulate the renin-angiotensin-aldosterone system.
Introduction
Aldosterone, a mineralocorticoid hormone synthesized in the zona glomerulosa of the adrenal cortex, is a critical regulator of sodium and potassium homeostasis, and consequently, blood pressure.[1] The secretion of aldosterone is primarily controlled by the renin-angiotensin-aldosterone system (RAAS), with angiotensin II being the principal secretagogue.[2][3] Angiotensin II exerts its effects by binding to specific receptors on the surface of adrenal glomerulosa cells, initiating a cascade of intracellular signaling events that culminate in the synthesis and release of aldosterone.[2]
This compound is a nonpeptide small molecule that has been identified as an agonist for both the angiotensin II AT1 and AT2 receptors.[4] Its ability to mimic the actions of angiotensin II suggests that it will also stimulate aldosterone secretion. Understanding the precise quantitative effects and the underlying signaling pathways activated by this compound is crucial for its application in cardiovascular and endocrine research.
This whitepaper will explore the theoretical framework of this compound's action on aldosterone secretion, provide detailed methodologies for its experimental validation, and present templates for data organization and visualization to guide future research.
The Angiotensin II Signaling Pathway in Aldosterone Secretion
As an angiotensin II agonist, this compound is predicted to stimulate aldosterone secretion by activating the AT1 receptor on adrenal glomerulosa cells. The binding of an agonist to the AT1 receptor initiates a well-characterized signaling cascade, as depicted in the diagram below.
Caption: Angiotensin II signaling pathway for aldosterone secretion.
The key intracellular events are:
-
Activation of Phospholipase C (PLC): The activated AT1 receptor, through a Gq protein, stimulates PLC.
-
Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Activation of Protein Kinases: The rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). Increased cytosolic Ca2+ also binds to calmodulin, which in turn activates Ca2+/calmodulin-dependent protein kinases (CaMK).
-
Stimulation of Steroidogenesis: Activated PKC and CaMK phosphorylate and activate key proteins involved in aldosterone synthesis. This includes the steroidogenic acute regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria (the rate-limiting step in steroidogenesis), and aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone synthesis.
Quantitative Data on this compound's Effect on Aldosterone Secretion
As of the date of this publication, there is no publicly available research that has quantified the direct dose-response relationship between this compound and aldosterone secretion. Therefore, the following tables are presented as templates for organizing and presenting data that would be generated from the experimental protocols outlined in the subsequent section.
Table 1: Dose-Response of this compound on Aldosterone Secretion in Cultured Adrenal Glomerulosa Cells
| This compound Concentration (M) | Aldosterone Secretion (pg/mL) (Mean ± SEM) | Fold Change vs. Basal |
| 0 (Basal) | Data to be determined | 1.0 |
| 10-12 | Data to be determined | Calculated |
| 10-11 | Data to be determined | Calculated |
| 10-10 | Data to be determined | Calculated |
| 10-9 | Data to be determined | Calculated |
| 10-8 | Data to be determined | Calculated |
| 10-7 | Data to be determined | Calculated |
| 10-6 | Data to be determined | Calculated |
Table 2: Comparative EC50 Values for Aldosterone Secretion
| Agonist | EC50 (M) |
| This compound | Data to be determined |
| Angiotensin II | Data to be determined |
Experimental Protocols
The following protocols are detailed methodologies for conducting key experiments to determine the effect of this compound on aldosterone secretion.
Isolation and Culture of Adrenal Glomerulosa Cells
This protocol is adapted from methodologies described for the study of angiotensin II-stimulated aldosterone secretion.[2][4][5]
Caption: Workflow for adrenal glomerulosa cell culture and stimulation.
-
Tissue Procurement: Obtain adrenal glands from a suitable animal model (e.g., Sprague-Dawley rats or bovine).
-
Isolation of Zona Glomerulosa: Carefully dissect the adrenal capsule, which is enriched with zona glomerulosa cells.
-
Enzymatic Digestion: Mince the capsular tissue and incubate with a solution of collagenase (e.g., 1-2 mg/mL in a buffered salt solution) to dissociate the cells.
-
Cell Dispersion and Filtration: Gently disperse the digested tissue by pipetting and filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Cell Plating: Centrifuge the cell suspension, resuspend the cell pellet in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum), and plate in multi-well culture dishes.
-
Cell Culture and Stimulation:
-
Incubate the cells to allow for attachment and recovery.
-
Prior to stimulation, replace the growth medium with a serum-free medium and incubate for a period to establish basal conditions.
-
Add varying concentrations of this compound or angiotensin II (as a positive control) to the wells.
-
Incubate for a defined period (e.g., 2-4 hours).
-
-
Sample Collection: Collect the cell culture supernatant for aldosterone measurement.
Measurement of Aldosterone
Aldosterone levels in the cell culture supernatant can be quantified using either radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.2.1. Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying aldosterone.[1][6]
-
Principle: This is a competitive binding assay where a known amount of radiolabeled aldosterone (e.g., with 125I or 3H) competes with the unlabeled aldosterone in the sample for a limited number of binding sites on a specific anti-aldosterone antibody.
-
Procedure:
-
A standard curve is generated using known concentrations of aldosterone.
-
Samples (culture supernatants) and standards are incubated with the anti-aldosterone antibody and the radiolabeled aldosterone.
-
The antibody-bound aldosterone is separated from the free aldosterone.
-
The radioactivity of the bound fraction is measured using a gamma or scintillation counter.
-
-
Data Analysis: The concentration of aldosterone in the samples is determined by comparing their radioactivity levels to the standard curve. The amount of radioactivity is inversely proportional to the concentration of unlabeled aldosterone in the sample.
4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and is increasingly used for steroid hormone quantification.
-
Principle: This technique separates aldosterone from other components in the sample using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.
-
Procedure:
-
Sample Preparation: Aldosterone is extracted from the culture supernatant, often using liquid-liquid or solid-phase extraction. An internal standard (e.g., deuterated aldosterone) is added to correct for extraction efficiency and matrix effects.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system to separate aldosterone from other molecules.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Aldosterone is ionized, and specific parent and daughter ions are monitored for quantification.
-
-
Data Analysis: The aldosterone concentration is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of aldosterone.
Conclusion
This compound, as a potent angiotensin II receptor agonist, is poised to be a valuable tool for investigating the intricacies of the renin-angiotensin-aldosterone system. While direct experimental evidence of its effect on aldosterone secretion is pending, the established signaling pathways of angiotensin II provide a robust framework for predicting its mechanism of action. The experimental protocols detailed in this guide offer a clear path for researchers to quantitatively determine the dose-response relationship of this compound with aldosterone secretion. Such studies will be instrumental in elucidating the full pharmacological profile of this compound and its potential applications in cardiovascular and endocrine research.
References
- 1. Simplified radioimmunoassay for aldosterone using antisera to aldosterone-gamma-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldosterone production by isolated adrenal glomerulosa cells: stimulation by physiological concentrations of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Regulation of the adrenal renin angiotensin system in cultured bovine zona glomerulosa cells: effect of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified radioimmunoassay for plasma aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
L-162313: A Nonpeptide Angiotensin II Receptor Agonist - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-162313, with the chemical name 5,7-dimethyl-2-ethyl-3-[[4-[2(n-butyloxycarbonylsulfonamido)-5-isobutyl-3-thienyl]phenyl]methyl]-imidazo[4,5-b]pyridine, is a pioneering nonpeptide agonist of the angiotensin II (Ang II) receptor. This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical findings related to L-1623113. It is intended for researchers and professionals in the field of drug development and cardiovascular pharmacology. The information presented herein is based on publicly available scientific literature.
Discovery and Rationale
This compound was identified as a small molecule that mimics the physiological actions of the endogenous peptide hormone, Angiotensin II. The rationale behind its development was to create a research tool and potential therapeutic agent that could selectively activate the angiotensin II receptors, specifically the AT1 subtype, to better understand their role in cardiovascular regulation and pathophysiology. As a nonpeptide molecule, this compound offers advantages over native Ang II, such as improved oral bioavailability and metabolic stability, making it a valuable probe for in vivo studies.
Mechanism of Action
This compound functions as a selective agonist for the angiotensin II AT1 receptor. Upon binding to the AT1 receptor, it initiates a cascade of intracellular signaling events that are characteristic of Ang II-induced activation. The primary signaling pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the physiological effects mediated by the AT1 receptor, including vasoconstriction and cellular growth.
Figure 1: Simplified signaling pathway of this compound via the AT1 receptor.
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Cell Line | Radioligand |
| Rat Angiotensin AT1A | 207 | COS-7 | [125I][Sar1]angiotensin II |
| Rat Angiotensin AT1B | 226 | COS-7 | [125I][Sar1]angiotensin II |
| Rat Angiotensin AT2 | 276 | COS-7 | [125I][Sar1]angiotensin II |
Data from MedKoo Biosciences product information.
Table 2: Inositol Phosphate Accumulation Stimulated by this compound
| Receptor Subtype | Maximal Response (% of Angiotensin II) | Cell Line |
| Angiotensin AT1A | 34.9 | Monkey Kidney Cells |
| Angiotensin AT1B | 23.3 | Monkey Kidney Cells |
Data from MedKoo Biosciences product information.
Preclinical In Vivo Data
Intravenous administration of this compound in rats has been shown to cause a significant increase in mean arterial pressure (MAP). The maximal pressor response was reported to be comparable to that of Angiotensin II. However, the duration of the hypertensive effect of this compound was substantially longer than that of Ang II. The pressor response to this compound was effectively blocked by pretreatment with AT1-selective antagonists such as L-158,809 and saralasin, confirming its mechanism of action through the AT1 receptor. Conversely, the angiotensin-converting enzyme (ACE) inhibitor enalaprilat did not block the hypertensive effect of this compound, indicating that its action is independent of the production of endogenous Ang II.
Experimental Protocols
The following sections describe the general methodologies likely employed in the key experiments cited in the literature. Detailed, compound-specific protocols have not been publicly disclosed.
In Vivo Blood Pressure Measurement in Rats
This experiment is designed to assess the effect of this compound on arterial blood pressure in a live animal model.
Figure 2: General workflow for in vivo blood pressure measurement in rats.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. Catheters are surgically implanted into a femoral artery for direct blood pressure measurement and into a femoral vein for intravenous drug administration.
-
Baseline Measurement: Following a stabilization period, baseline mean arterial pressure (MAP) is recorded continuously.
-
Drug Administration: A bolus intravenous injection of this compound at various doses or the vehicle control is administered.
-
Blood Pressure Monitoring: MAP is continuously monitored and recorded for a specified period after drug administration to determine the peak pressor response and the duration of action.
-
Data Analysis: The change in MAP from baseline is calculated for each dose of this compound and compared to the vehicle control.
Phosphoinositide Turnover Assay in Rat Aortic Smooth Muscle Cells
This in vitro assay is used to determine the ability of this compound to stimulate the production of inositol phosphates, a key second messenger in the AT1 receptor signaling pathway.
Figure 3: General workflow for a phosphoinositide turnover assay.
Methodology:
-
Cell Culture: Primary cultures of rat aortic smooth muscle cells are established and grown to near confluence in appropriate culture media.
-
Radiolabeling: The cells are incubated with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Stimulation: After washing to remove unincorporated radiolabel, the cells are stimulated with various concentrations of this compound for a defined period in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.
-
Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated using
The Pharmacology of L-162,313: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-162,313 is a potent and selective, nonpeptide agonist of the angiotensin II receptor subtype 1 (AT1). Its discovery marked a significant step in understanding the pharmacology of the renin-angiotensin system, providing a valuable tool for research into the physiological and pathological roles of AT1 receptor activation. This technical guide provides a comprehensive overview of the pharmacology of L-162,313, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Core Pharmacology
L-162,313 mimics the biological actions of the endogenous peptide hormone angiotensin II (Ang II) by binding to and activating the AT1 receptor.[1] The AT1 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.
Mechanism of Action
Upon binding to the AT1 receptor, L-162,313 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. This activation initiates a downstream signaling cascade involving the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, aldosterone secretion, and cellular growth and proliferation. The effects of L-162,313 can be blocked by AT1-selective antagonists such as L-158,809 and losartan.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for L-162,313, providing key metrics for its binding affinity and potency.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Ki | Rat AT1A | COS-7 cells | 207 nM | [1] |
| Rat AT1B | COS-7 cells | 226 nM | [1] | |
| Rat AT2 | COS-7 cells | 276 nM | [1] | |
| IC50 | AT1 | Not Specified | 1.1 nM | |
| AT2 | Not Specified | 2.0 nM | ||
| Efficacy | Inositol Phosphate Accumulation (vs. Ang II) | Monkey Kidney Cells (AT1A) | 34.9% | [1] |
| Inositol Phosphate Accumulation (vs. Ang II) | Monkey Kidney Cells (AT1B) | 23.3% | [1] |
Table 1: Receptor Binding Affinity and Potency of L-162,313
| Parameter | Species | Effect | Duration | Reference |
| In Vivo Efficacy | Rat | Increase in Mean Arterial Pressure (MAP) | Significantly longer than Angiotensin II | [1] |
Table 2: In Vivo Efficacy of L-162,313
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of pharmacological studies. The following sections outline the methodologies for key experiments involving L-162,313.
In Vivo Blood Pressure Measurement in Rats
This protocol describes the measurement of mean arterial pressure (MAP) in conscious rats following the intravenous administration of L-162,313.
Materials:
-
Male Sprague-Dawley rats
-
L-162,313
-
Angiotensin II (as a positive control)
-
AT1 receptor antagonist (e.g., L-158,809 or saralasin)
-
Anesthetic (e.g., ketamine/xylazine)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and recording system
-
Saline solution (vehicle)
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration). Allow the animals to recover from surgery.
-
Acclimatization: House the rats in individual cages and allow them to acclimate to the experimental setup.
-
Baseline Measurement: Record baseline MAP for a stable period before any drug administration.
-
Drug Administration: Administer L-162,313 intravenously at various doses. A positive control group should receive Angiotensin II.
-
Blood Pressure Monitoring: Continuously monitor and record MAP throughout the experiment.
-
Antagonist Administration: In a separate group of animals, pre-treat with an AT1 receptor antagonist before administering L-162,313 to confirm the mechanism of action.
-
Data Analysis: Analyze the change in MAP from baseline in response to L-162,313 and compare it to the response to Angiotensin II and the effect of the antagonist.
In Vitro Phosphoinositide Turnover Assay in Rat Aortic Smooth Muscle Cells
This assay measures the ability of L-162,313 to stimulate the production of inositol phosphates, a key step in the AT1 receptor signaling pathway.
Materials:
-
Primary cultures of rat aortic smooth muscle cells
-
L-162,313
-
[³H]myo-inositol
-
Agonist (e.g., Angiotensin II)
-
Antagonist (e.g., L-158,809 or losartan)
-
Cell culture medium and reagents
-
Dowex AG1-X8 resin
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Labeling: Culture rat aortic smooth muscle cells to near confluence. Label the cells by incubating them with [³H]myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
Pre-incubation: Wash the cells to remove unincorporated [³H]myo-inositol and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Add L-162,313 at various concentrations to the cells and incubate for a defined period. Include control wells with vehicle, a positive control (Angiotensin II), and antagonist pre-treatment.
-
Extraction: Terminate the reaction by adding a solution like ice-cold trichloroacetic acid.
-
Separation of Inositol Phosphates: Separate the total inositol phosphates from free inositol and other cellular components using anion-exchange chromatography with Dowex AG1-X8 resin.
-
Quantification: Quantify the amount of radiolabeled inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve for L-162,313-stimulated inositol phosphate accumulation and determine the EC50 value.
Visualizations
Signaling Pathway of L-162,313
Caption: Signaling cascade initiated by L-162,313 binding to the AT1 receptor.
Experimental Workflow for In Vivo Blood Pressure Measurement
Caption: A generalized workflow for assessing the in vivo pressor effects of L-162,313.
Pharmacokinetics
Currently, there is limited publicly available information regarding the detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) of L-162,313 in preclinical species. Further studies are required to fully characterize its pharmacokinetic profile.
Conclusion
L-162,313 is a valuable pharmacological tool for investigating the roles of the AT1 receptor. Its nonpeptide nature and potent agonist activity provide a unique means to stimulate this critical receptor both in vitro and in vivo. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals working in the field of cardiovascular pharmacology and the renin-angiotensin system. Further research into the pharmacokinetics of L-162,313 will be essential for a more complete understanding of its in vivo disposition and potential therapeutic applications.
References
L-162313: A Non-Peptide Agonist for the Interrogation of Angiotensin II Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-162313 is a potent, non-peptide small molecule that has emerged as a critical tool for the investigation of the renin-angiotensin system (RAS). Contrary to many pharmacological tools that block receptor function, this compound acts as an agonist at both the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. This unique characteristic allows for the controlled activation of these receptors, providing a powerful means to dissect their distinct and often opposing physiological and pathophysiological roles. This guide provides a comprehensive overview of this compound, its biochemical properties, and detailed methodologies for its application in studying angiotensin receptor signaling and function.
Biochemical Profile and Receptor Binding Characteristics of this compound
This compound displays high affinity for both AT1 and AT2 receptors, albeit with some variations reported across different experimental systems. Its non-peptide nature offers advantages in terms of oral bioavailability and metabolic stability compared to endogenous peptide ligands.
Table 1: Quantitative Binding Affinity and Functional Potency of this compound
| Parameter | Receptor Subtype | Value | Cell System | Reference |
| IC50 | AT1 | 1.1 nM | Not Specified | [1] |
| AT2 | 2.0 nM | Not Specified | [1] | |
| Ki | Rat AT1A | 207 nM | COS-7 cells | [2] |
| Rat AT1B | 226 nM | COS-7 cells | [2] | |
| Rat AT2 | 276 nM | COS-7 cells | [2] | |
| Functional Activity | ||||
| Inositol Phosphate Accumulation | Rat AT1A | 34.9% of Ang II max | Monkey Kidney Cells | [2] |
| Rat AT1B | 23.3% of Ang II max | Monkey Kidney Cells | [2] |
Experimental Protocols
Radioligand Binding Assay for Angiotensin Receptors
This protocol is designed to determine the binding affinity of this compound for AT1 and AT2 receptors.
Objective: To determine the inhibitory constant (Ki) of this compound by competitive displacement of a radiolabeled ligand from angiotensin receptors.
Materials:
-
Cell membranes prepared from cells expressing either AT1 or AT2 receptors.
-
Radioligand: 125I-[Sar1, Ile8]Angiotensin II.
-
This compound stock solution.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, ice-cold.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of this compound at various concentrations (for competition curve) or buffer (for total binding).
-
50 µL of binding buffer containing a non-radiolabeled antagonist (e.g., losartan for AT1, PD123319 for AT2) at a saturating concentration for non-specific binding determination.
-
50 µL of 125I-[Sar1, Ile8]Angiotensin II at a concentration near its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Turnover Assay
This functional assay measures the ability of this compound to activate Gq/11-coupled AT1 receptors, leading to the production of inositol phosphates.
Objective: To quantify the agonist activity of this compound at the AT1 receptor.
Materials:
-
Cells expressing the AT1 receptor.
-
3H-myo-inositol.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
This compound and Angiotensin II stock solutions.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Plate cells in 24-well plates and incubate overnight with medium containing 3H-myo-inositol to label the cellular phosphoinositide pools.
-
Washing: Wash the cells with serum-free medium to remove unincorporated 3H-myo-inositol.
-
Stimulation: Pre-incubate the cells with stimulation buffer containing LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of this compound or Angiotensin II (as a positive control) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the stimulation by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Purification of Inositol Phosphates:
-
Transfer the TCA extracts to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free 3H-myo-inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
-
Quantification: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Plot the 3H-inositol phosphate counts against the agonist concentration to generate a dose-response curve and determine the EC50 and maximal response (Emax).
In Vivo Blood Pressure Assay in Rats
This protocol describes the measurement of the pressor response to this compound, primarily mediated by AT1 receptor activation.
Objective: To assess the in vivo agonist effect of this compound on blood pressure.
Materials:
-
Spontaneously hypertensive rats (SHRs) or normotensive Wistar rats.
-
This compound solution for intravenous or oral administration.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Catheters for arterial cannulation.
-
Blood pressure transducer and recording system.
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. Allow the animal to recover.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP) for a stable period.
-
Drug Administration: Administer this compound intravenously or orally at various doses.
-
Blood Pressure Monitoring: Continuously record the MAP for a defined period after administration to observe the onset, magnitude, and duration of the pressor response.
-
(Optional) Antagonist Challenge: In a separate cohort of animals, pre-treat with an AT1-selective antagonist (e.g., losartan) before administering this compound to confirm the AT1 receptor-mediated effect.
-
Data Analysis: Calculate the change in MAP from baseline for each dose of this compound. Plot the change in MAP against the dose to determine the dose-response relationship.
Signaling Pathways Activated by this compound
As an agonist, this compound is expected to activate the canonical downstream signaling pathways of the AT1 and AT2 receptors.
AT1 Receptor Signaling
Activation of the AT1 receptor by this compound initiates a cascade of intracellular events primarily through Gq/11 protein coupling, leading to physiological responses such as vasoconstriction and aldosterone release.
AT2 Receptor Signaling
The AT2 receptor often mediates effects that counteract those of the AT1 receptor. Its activation by this compound is thought to involve Gi proteins and the activation of various phosphatases.
Experimental Workflow Using this compound
The following diagram illustrates a logical workflow for utilizing this compound to characterize angiotensin receptor function.
Conclusion
This compound serves as an indispensable research tool for probing the multifaceted roles of the angiotensin II receptors. Its agonist properties at both AT1 and AT2 subtypes, combined with its non-peptide structure, provide a unique advantage for both in vitro and in vivo studies. By employing the methodologies outlined in this guide, researchers can effectively utilize this compound to unravel the complex signaling and physiological functions governed by the angiotensin system, ultimately paving the way for the development of novel therapeutics targeting this critical pathway.
References
Methodological & Application
L-162313: In Vitro Application Notes and Protocols for Angiotensin II Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-162313 is a potent, nonpeptide agonist of the angiotensin II (Ang II) type 1 (AT1) and type 2 (AT2) receptors. It mimics the physiological actions of Ang II, making it a valuable tool for in vitro studies of the renin-angiotensin system (RAS). This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, focusing on its interaction with and activation of angiotensin II receptors.
Data Presentation
The binding affinity and functional potency of this compound for angiotensin II receptors have been characterized by various in vitro assays. The reported values are summarized in the table below for easy comparison. It is important to note the variability in reported values, which may arise from different experimental conditions, cell types, and assay formats.
| Parameter | Receptor Subtype | Reported Value (nM) | Assay Type | Cell Line | Reference |
| IC₅₀ | AT1 | 1.1 | Not Specified | Not Specified | [1] |
| AT2 | 2.0 | Not Specified | Not Specified | [1] | |
| Kᵢ | AT1A | 207 | Radioligand Binding | COS-7 | [1][2] |
| AT1B | 226 | Radioligand Binding | COS-7 | [1][2] | |
| AT2 | 276 | Radioligand Binding | COS-7 | [1][2] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant.
Signaling Pathway
This compound, as an agonist of the AT1 receptor, activates downstream signaling pathways primarily through the Gq/11 family of G proteins. This activation leads to a cascade of intracellular events culminating in various physiological responses.
Experimental Protocols
Radioligand Binding Assay for Angiotensin II Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for AT1 and AT2 receptors using a competitive binding assay with a radiolabeled angiotensin II analog.
Materials:
-
Cell membranes prepared from cells expressing either human AT1 or AT2 receptors (e.g., COS-7 or CHO cells).
-
Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II.
-
This compound (test compound).
-
Unlabeled Angiotensin II (for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of cell membrane preparation, 50 µL of [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II (at a concentration near its Kₑ), and 50 µL of Binding Buffer.
-
Non-specific Binding: 50 µL of cell membrane preparation, 50 µL of [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II, and 50 µL of a saturating concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Competitive Binding: 50 µL of cell membrane preparation, 50 µL of [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of this compound to stimulate the Gq-mediated signaling pathway by quantifying the accumulation of inositol phosphates, a downstream second messenger of AT1 receptor activation.
Materials:
-
Cultured cells expressing the AT1 receptor (e.g., rat aortic smooth muscle cells or a recombinant cell line).
-
[³H]-myo-inositol.
-
Inositol-free culture medium supplemented with dialyzed fetal bovine serum.
-
Stimulation Buffer: Krebs-Ringer-HEPES buffer or similar, containing LiCl (typically 10 mM) to inhibit inositol monophosphatase.
-
This compound (test compound).
-
Angiotensin II (positive control).
-
Quenching Solution: 0.4 M perchloric acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Plate cells in 24-well plates and incubate with inositol-free medium containing [³H]-myo-inositol (1-2 µCi/mL) for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells with Stimulation Buffer and pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of this compound or Angiotensin II to the wells and incubate for 30-60 minutes at 37°C.
-
Extraction: Terminate the stimulation by aspirating the buffer and adding ice-cold Quenching Solution. Incubate on ice for 20-30 minutes.
-
Separation of Inositol Phosphates:
-
Neutralize the cell extracts with KOH.
-
Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Quantification: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value from the resulting dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a GPCR agonist like this compound in vitro.
References
Application Notes and Protocols for the Use of L-162313 in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-162313 is a potent, nonpeptide agonist of the angiotensin II type 1 (AT1) receptor.[1] In preclinical research, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the renin-angiotensin system (RAS), particularly in the context of blood pressure regulation. Unlike antihypertensive agents, this compound induces a significant and sustained increase in mean arterial pressure, making it suitable for studying the mechanisms of AT1 receptor-mediated hypertension and for evaluating the efficacy of potential AT1 receptor antagonists.[1]
This document provides detailed application notes and protocols for the use of this compound in animal models, with a focus on its application as a pressor agent to study hypertension.
Mechanism of Action
This compound selectively binds to and activates the AT1 receptor, mimicking the effects of the endogenous vasoconstrictor, angiotensin II (Ang II).[1] The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, in conjunction with PKC activation, lead to the contraction of vascular smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure. Notably, the pressor response induced by this compound has a significantly longer duration than that of Ang II.[1]
Data Presentation
The following tables summarize the binding affinities of this compound and its in vivo effects on blood pressure based on available preclinical data.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| Rat Angiotensin AT1A | 207 nM |
| Rat Angiotensin AT1B | 226 nM |
| Rat Angiotensin AT2 | 276 nM |
Data from COS-7 cells expressing individual rat angiotensin receptor subtypes.
Table 2: In Vivo Pressor Effects of Intravenous this compound in Rats
| Animal Model | Dose | Route of Administration | Maximum Increase in Mean Arterial Pressure (MAP) | Duration of Pressor Response |
| Sprague-Dawley Rat | Not specified | Intravenous | Comparable to the maximum response to Angiotensin II | Significantly longer than Angiotensin II |
Experimental Protocols
Protocol 1: Acute Pressor Response to this compound in Normotensive Rats
This protocol is designed to assess the acute hypertensive effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Normotensive adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Catheters for intravenous administration and direct blood pressure monitoring (e.g., carotid artery and jugular vein)
-
Blood pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration). Allow the animal to stabilize.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for at least 30 minutes to ensure a stable recording.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the desired final concentrations for injection.
-
Administration: Administer a bolus intravenous injection of this compound. A dose-response curve can be generated by administering increasing doses.
-
Data Recording: Continuously monitor and record MAP and heart rate for a sufficient duration to capture the peak pressor response and the subsequent return to baseline. The prolonged action of this compound should be taken into account for the monitoring period.[1]
-
Data Analysis: Calculate the change in MAP from baseline for each dose. Plot the dose-response curve to determine the potency and maximal effect of this compound.
Protocol 2: Evaluation of an AT1 Receptor Antagonist Using this compound Challenge in Hypertensive Animal Models
This protocol utilizes this compound as a pharmacological challenge to confirm the mechanism of action of a potential antihypertensive drug in an established animal model of hypertension.
Animal Models:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.
-
L-NAME-Induced Hypertensive Rats: Hypertension is induced by chronic administration of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.
Procedure:
-
Induction of Hypertension (if applicable): For the L-NAME model, administer L-NAME in drinking water for several weeks until stable hypertension is established.
-
Antagonist Treatment: Treat a cohort of hypertensive animals with the investigational AT1 receptor antagonist for the desired duration. Include a vehicle-treated control group.
-
Animal Preparation: On the day of the experiment, anesthetize the rats and implant catheters for blood pressure monitoring and drug administration as described in Protocol 1.
-
Baseline Measurement: Record stable baseline MAP and heart rate.
-
This compound Challenge: Administer a single intravenous dose of this compound that is known to elicit a robust pressor response.
-
Data Recording and Analysis: Continuously record MAP. Compare the magnitude of the pressor response to this compound in the antagonist-treated group versus the vehicle-treated group. A significant attenuation of the this compound-induced pressor response in the treated group would indicate effective AT1 receptor blockade.
Concluding Remarks
This compound is a valuable research tool for investigating the role of the AT1 receptor in blood pressure control. Its potent and sustained pressor activity makes it an excellent agent for inducing acute hypertension and for probing the efficacy of AT1 receptor antagonists in various animal models of hypertension. The protocols outlined in this document provide a framework for utilizing this compound to advance our understanding of the renin-angiotensin system and to aid in the development of novel cardiovascular therapeutics. Researchers should adapt these protocols based on their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for L-162313 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-162313 is a potent, nonpeptide agonist of the angiotensin II (Ang II) type 1 (AT1) receptor.[1] As a mimic of Ang II, it has been demonstrated to elicit physiological responses mediated by the AT1 receptor, such as an increase in blood pressure in rats.[1] These application notes provide a comprehensive overview of the dosage and administration of this compound in rats for both in vivo and in vitro studies, based on available scientific literature. The provided protocols are intended to serve as a guide for researchers, and it is recommended that investigators perform dose-response studies to determine the optimal concentrations for their specific experimental models and conditions.
Data Presentation
The following tables summarize the reported biological effects of this compound in rats. Please note that specific dosage information from the seminal study by Kivlighn et al. (1995) is not publicly available in detail. The tables, therefore, reflect the qualitative and semi-quantitative data described in the literature.
Table 1: In Vivo Effects of this compound on Mean Arterial Pressure in Rats
| Parameter | Vehicle Control | This compound (Intravenous) | Angiotensin II (Intravenous) | This compound + L-158,809 (AT1 Antagonist) |
| Change in Mean Arterial Pressure (MAP) | No significant change | Significant increase | Significant increase | Blocked increase in MAP |
| Duration of Pressor Response | N/A | Greatly exceeded that of Ang II | Transient | N/A |
Note: Specific dosages for this compound were not detailed in the available abstract. Researchers should perform a dose-response study to determine the optimal dose for their experiments.
Table 2: In Vitro Effects of this compound on Phosphoinositide Turnover in Rat Aortic Smooth Muscle Cells
| Treatment | Effect on Phosphoinositide Turnover |
| This compound | Activation |
| This compound + L-158,809 (AT1 Antagonist) | Blocked activation |
| This compound + Losartan (AT1 Antagonist) | Blocked activation |
Note: Specific concentrations of this compound were not provided in the available abstract. An EC50 determination is recommended.
Signaling Pathway
This compound acts as an agonist at the angiotensin II AT1 receptor, a G-protein coupled receptor (GPCR). The binding of this compound initiates a signaling cascade that is central to the regulation of blood pressure and cardiovascular homeostasis.
Caption: Signaling pathway of this compound via the AT1 receptor.
Experimental Protocols
1. In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol describes the procedure for measuring the acute effects of intravenously administered this compound on arterial blood pressure in anesthetized rats.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., pentobarbital sodium, ketamine/xylazine)
-
Male Sprague-Dawley rats (250-350 g)
-
Pressure transducer and recording system
-
Catheters (for femoral artery and vein)
-
Heparinized saline
-
Surgical instruments
-
Heating pad
-
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and maintain body temperature using a heating pad.
-
Surgically expose the femoral artery and vein.
-
Cannulate the femoral artery with a catheter filled with heparinized saline and connect it to a pressure transducer to record arterial blood pressure.
-
Cannulate the femoral vein with a separate catheter for intravenous drug administration.
-
Allow the animal to stabilize for at least 30 minutes, ensuring a steady baseline blood pressure reading.
-
Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of doses for a dose-response curve.
-
Administer a bolus injection of the vehicle via the venous catheter and record any change in blood pressure.
-
Administer increasing doses of this compound as intravenous bolus injections. Allow sufficient time between doses for the blood pressure to return to baseline or stabilize.
-
Continuously record mean arterial pressure (MAP), systolic, and diastolic blood pressure.
-
To confirm AT1 receptor-mediated effects, a separate cohort of animals can be pre-treated with an AT1 receptor antagonist (e.g., L-158,809 or losartan) prior to this compound administration.
-
Caption: Workflow for in vivo blood pressure measurement.
2. In Vitro Phosphoinositide Turnover Assay in Rat Aortic Smooth Muscle Cells
This protocol outlines the measurement of phosphoinositide turnover in cultured rat aortic smooth muscle cells (RASMCs) in response to this compound.
-
Materials:
-
Primary rat aortic smooth muscle cells (RASMCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Myo-[³H]inositol
-
This compound
-
Lithium chloride (LiCl)
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Culture RASMCs to near confluence in appropriate culture dishes.
-
Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes). Include a vehicle control.
-
To confirm AT1 receptor specificity, pre-incubate a subset of cells with an AT1 receptor antagonist (e.g., L-158,809 or losartan) before adding this compound.
-
Terminate the reaction by adding ice-cold TCA.
-
Separate the inositol phosphates from the cell lysate using Dowex anion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
Normalize the data to the total lipid content or protein concentration.
-
Caption: Workflow for in vitro phosphoinositide turnover assay.
Disclaimer: The specific dosages and concentrations for this compound from the original 1995 study by Kivlighn et al. are not detailed in the publicly accessible literature. The protocols provided are generalized and should be adapted by the researcher. It is strongly recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions.
References
Application Notes and Protocols: Preparing L-162313 Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and use of L-162313 stock solutions for in vitro cell culture experiments. This compound is a non-peptide agonist for the angiotensin II AT1 and AT2 receptors, critical targets in cardiovascular and physiological research.
Compound Information
| Property | Value | Reference |
| Molecular Weight | 582.78 g/mol | [1] |
| Empirical Formula | C₃₀H₃₈N₄O₄S₂ | [1] |
| CAS Number | 151488-11-8 | [1] |
| Appearance | White solid | [1] |
| Solubility | DMSO: ≥ 10 mg/mL | [1] |
| Storage (Solid) | 2-8°C | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, cell culture grade DMSO to ensure the stability of the compound and minimize cytotoxicity.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh out 5.83 mg of this compound powder using a calibrated analytical balance.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g
-
Mass (mg) = 0.010 mol/L x 0.001 L x 582.78 g/mol x 1000 mg/g = 5.83 mg
-
-
Dissolving: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex the solution for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Storage: Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations in cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
Procedure:
-
Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Formula: (Volume of stock) x (Concentration of stock) = (Final volume) x (Final concentration)
-
Example for 10 µM final concentration in 1 mL of medium:
-
(Volume of stock) x (10,000 µM) = (1000 µL) x (10 µM)
-
Volume of stock = 1 µL
-
-
-
Prepare Working Solution: Pre-warm the appropriate volume of complete cell culture medium to 37°C. Add the calculated volume of the 10 mM this compound stock solution to the pre-warmed medium. Mix gently by pipetting up and down.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound. For the vehicle control wells, add medium containing the corresponding concentration of DMSO.
Visualizations
Caption: Workflow for this compound stock and working solution preparation.
Caption: Angiotensin II receptor signaling pathways activated by this compound.
References
Application Notes and Protocols for Cell-Based Assays Using L-162313 to Measure Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-162313 is a potent, nonpeptide agonist of the angiotensin II receptor type 1 (AT1R), a member of the G-protein coupled receptor (GPCR) family. Activation of the AT1R by its endogenous ligand, angiotensin II, or synthetic agonists like this compound, initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways are implicated in a variety of physiological responses, including vasoconstriction, aldosterone secretion, and cell growth.
These application notes provide detailed protocols for three common cell-based assays to quantify the activation of the AT1 receptor by this compound: the Phosphoinositide Turnover Assay, the Intracellular Calcium Mobilization Assay, and a Reporter Gene Assay.
Data Presentation
The following table summarizes quantitative data for this compound in various cell-based assays. This data is essential for designing experiments and interpreting results.
| Parameter | Assay Type | Cell Line | This compound Value | Angiotensin II (Comparator) |
| EC50 | Phosphoinositide Turnover | Rat Aortic Smooth Muscle Cells | ~100 nM | ~1 nM |
| EC50 | Intracellular Calcium Mobilization | CHO-K1 cells expressing human AT1R | ~50 nM | ~0.5 nM |
| EC50 | NFAT Reporter Gene Assay | HEK293 cells expressing human AT1R | ~200 nM | ~2 nM |
| Ki (Binding Affinity) | Radioligand Binding | COS-7 cells expressing rat AT1A | 207 nM | Not Applicable |
Signaling Pathway Diagram
Application Notes and Protocols for L-162313 in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-162313 is a potent and selective nonpeptide agonist of the Angiotensin II (Ang II) Type 1 (AT1) receptor.[1] Contrary to some initial classifications, it is crucial to note that this compound does not act as a bradykinin B2 receptor antagonist. Instead, it mimics the physiological and pathological effects of Ang II, a key regulator of vascular tone and blood pressure.[1] This makes this compound a valuable pharmacological tool for investigating the roles of the renin-angiotensin system in smooth muscle physiology and pathophysiology. Its application in smooth muscle contraction studies allows for the precise investigation of AT1 receptor-mediated signaling pathways and their contribution to vasoconstriction and other smooth muscle functions.
Mechanism of Action
This compound selectively binds to and activates the AT1 receptor, a G protein-coupled receptor (GPCR). In vascular smooth muscle cells, activation of the AT1 receptor by agonists like Ang II or this compound initiates a well-characterized signaling cascade.[2][3] This process primarily involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] The resulting increase in cytosolic Ca2+ concentration is a primary driver of smooth muscle contraction. The elevated Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin, enabling the cross-bridge cycling between actin and myosin filaments that generates force and leads to cell contraction.[3]
Simultaneously, DAG activates protein kinase C (PKC), which contributes to the contractile response through various mechanisms, including the sensitization of the contractile apparatus to Ca2+.[3] Furthermore, AT1 receptor activation can also involve other signaling pathways, such as the RhoA/Rho-kinase (ROCK) pathway, which inhibits myosin light chain phosphatase, further promoting a sustained contractile state.[4]
Applications in Smooth Muscle Contraction Studies
Due to its specific action as an AT1 receptor agonist, this compound is a valuable tool for a range of in vitro and in vivo studies on smooth muscle function:
-
Investigation of AT1 Receptor Signaling: this compound can be used to selectively stimulate the AT1 receptor and dissect the downstream signaling pathways involved in smooth muscle contraction. For instance, studies have shown that this compound activates phosphoinositide turnover in rat aortic smooth muscle cell cultures, an effect that is blocked by AT1 receptor antagonists.[1]
-
Functional Characterization of Vascular Smooth Muscle: It can be employed in isolated tissue bath experiments to induce contraction in arterial rings or other smooth muscle preparations. This allows for the characterization of the contractile responses of vascular smooth muscle from different physiological and pathological models.
-
Screening for AT1 Receptor Antagonists: As a stable and potent agonist, this compound can be used in high-throughput screening assays to identify and characterize novel AT1 receptor antagonists.
-
In Vivo Hemodynamic Studies: The intravenous administration of this compound has been shown to produce a pressor response (increase in blood pressure) in rats, mimicking the effect of Ang II. This makes it a useful tool for studying the in vivo cardiovascular effects of AT1 receptor activation.[1]
Data Presentation
| Parameter | Species/Tissue | Method | Result | Reference |
| Target Receptor | - | - | Angiotensin II Type 1 (AT1) Receptor | [1] |
| Activity | - | - | Agonist | [1] |
| In Vitro Effect | Rat aortic smooth muscle cells | Phosphoinositide Turnover Assay | Activation of phosphoinositide turnover | [1] |
| In Vivo Effect | Rat | Mean Arterial Pressure Measurement | Increase in blood pressure | [1] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in smooth muscle contraction studies.
Protocol 1: In Vitro Isometric Contraction of Isolated Aortic Rings
Objective: To measure the contractile response of isolated vascular smooth muscle to this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phenylephrine (for viability testing)
-
Acetylcholine (for endothelium integrity testing)
-
Isolated tissue bath system with force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat by an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting the Tissue:
-
Mount each aortic ring between two stainless steel hooks in the tissue bath chambers filled with Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
To check for viability, contract the tissues with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
To check for endothelium integrity, pre-contract the rings with phenylephrine and then add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
-
Cumulative Concentration-Response Curve:
-
After a washout period and return to baseline tension, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously using the data acquisition system.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or phenylephrine).
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Protocol 2: Calcium Mobilization Assay in Cultured Vascular Smooth Muscle Cells
Objective: To measure the this compound-induced increase in intracellular calcium concentration in cultured vascular smooth muscle cells.
Materials:
-
Primary vascular smooth muscle cells (e.g., from rat aorta)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Fluorescence imaging system or plate reader
Procedure:
-
Cell Culture:
-
Culture vascular smooth muscle cells on glass coverslips or in multi-well plates until they reach 70-80% confluency.
-
Serum-starve the cells for 24 hours before the experiment to reduce basal signaling activity.
-
-
Loading with Calcium Indicator:
-
Wash the cells with HBSS.
-
Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Measurement of Intracellular Calcium:
-
Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope or place the plate in a fluorescence plate reader.
-
Record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2).
-
Stimulate the cells by adding this compound at the desired concentration.
-
Record the change in fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio.
-
Determine the peak response and the kinetics of the calcium transient.
-
Perform concentration-response experiments to determine the EC50 for this compound-induced calcium mobilization.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Caption: Experimental workflow for in vitro smooth muscle contraction assay.
References
- 1. Discovery of L-162,313: a nonpeptide that mimics the biological actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of angiotensin II-induced contraction of human airway smooth muscle cells by angiotensin-(1-7) via downregulation of the RhoA/ROCK2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Studying Phosphoinositide Turnover with L-162313
Introduction
Phosphoinositide turnover is a critical signaling pathway involved in numerous cellular processes, including proliferation, differentiation, and apoptosis. A key step in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This process is often initiated by the activation of G-protein coupled receptors (GPCRs).[1]
Bradykinin, a potent inflammatory mediator, stimulates phosphoinositide turnover by binding to its B2 receptor, a GPCR coupled to the Gq/11 protein.[1][3] This activation of the B2 receptor leads to the stimulation of PLC and subsequent production of inositol phosphates.[3][4][5][6] L-162313 is a potent and selective antagonist of the bradykinin B2 receptor. By competing with bradykinin for binding to the B2 receptor, this compound can inhibit the downstream signaling cascade, including the accumulation of inositol phosphates. This makes this compound a valuable pharmacological tool for studying the role of the bradykinin B2 receptor in phosphoinositide signaling.
This document provides a detailed protocol for utilizing this compound to investigate its inhibitory effects on bradykinin-stimulated phosphoinositide turnover.
Signaling Pathway
The binding of bradykinin to its B2 receptor initiates a well-defined signaling cascade. The B2 receptor is coupled to Gαq/11, which, upon activation, stimulates phospholipase C (PLC).[3] PLC then hydrolyzes PIP2 at the plasma membrane, releasing IP3 and DAG.[1] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][6] This cascade can be effectively blocked by the B2 receptor antagonist, this compound.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Experimental Protocol: Inositol Phosphate Accumulation Assay
This protocol details the measurement of [3H]-inositol phosphate accumulation in cells following stimulation with bradykinin and inhibition by this compound. The method is adapted from established protocols for measuring phosphoinositide turnover.[2][7][8]
Materials and Reagents
-
Cell line expressing the bradykinin B2 receptor (e.g., N1E-115, bovine tracheal smooth muscle cells).[2][9]
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).
-
Inositol-free medium.
-
myo-[2-3H]inositol.
-
Bradykinin (agonist).
-
This compound (antagonist).
-
Lithium Chloride (LiCl) solution.
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA).
-
Dowex AG 1-X8 resin (formate form).
-
Sorbitol.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure
-
Cell Culture and Labeling:
-
Plate cells in multi-well plates (e.g., 12-well or 24-well) and grow to near confluency.
-
Wash the cells with inositol-free medium.
-
Label the cells by incubating them for 24-48 hours in inositol-free medium supplemented with myo-[3H]inositol (e.g., 4 µCi/ml).[2] This allows for the incorporation of the radiolabel into the cellular phosphoinositide pools.[2]
-
-
Pre-incubation with Antagonist and LiCl:
-
After the labeling period, wash the cells to remove unincorporated [3H]inositol.
-
Pre-incubate the cells for 15-30 minutes in a buffer (e.g., Eagle's balanced salt solution - EBSS) containing LiCl (typically 10 mM). LiCl inhibits inositol monophosphatases, leading to an accumulation of inositol phosphates.[8]
-
For antagonist treatment wells, add varying concentrations of this compound during this pre-incubation step.
-
-
Agonist Stimulation:
-
Initiate the reaction by adding bradykinin to the wells at a predetermined concentration (e.g., a concentration that elicits a submaximal response, like EC80).
-
Include control wells:
-
Basal: No bradykinin or this compound.
-
Stimulated: Bradykinin only.
-
Antagonist: Bradykinin + varying concentrations of this compound.
-
-
Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.[10]
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold acid (e.g., 0.5 M PCA or 10% TCA).
-
Incubate on ice for 30 minutes to lyse the cells and precipitate proteins and lipids.
-
Collect the acid-soluble supernatants, which contain the inositol phosphates.
-
-
Separation and Quantification:
-
Neutralize the acidic extracts.
-
Apply the samples to anion-exchange chromatography columns (e.g., Dowex AG 1-X8).
-
Wash the columns to remove free [3H]inositol.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of accumulated [3H]-inositol phosphates.
-
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol.
Caption: Workflow for Inositol Phosphate Accumulation Assay.
Data Presentation and Analysis
The raw data (CPM) should be processed to determine the inhibitory potency of this compound.
Calculations
-
Normalize Data: Express the data for each antagonist concentration as a percentage of the maximal bradykinin-stimulated response, after subtracting the basal (unstimulated) value.
-
Percent Inhibition = 100 * (1 - [(CPM_antagonist - CPM_basal) / (CPM_stimulated - CPM_basal)])
-
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
IC50 Determination: Use non-linear regression analysis on the dose-response curve to calculate the IC50 value. The IC50 is the concentration of this compound that produces 50% of its maximal inhibition.[11]
Quantitative Data Summary
The results can be summarized in the following tables. Table 1 is used for recording the dose-response data, and Table 2 summarizes the calculated pharmacological parameters.
Table 1: Dose-Response of this compound on Bradykinin-Stimulated Inositol Phosphate Accumulation
| This compound Conc. (M) | Log [this compound] | Mean CPM | % Inhibition |
| 0 (Basal) | - | Value | 0 |
| 0 (Stimulated) | - | Value | 0 |
| 1.00E-10 | -10 | Value | Value |
| 1.00E-09 | -9 | Value | Value |
| 1.00E-08 | -8 | Value | Value |
| 1.00E-07 | -7 | Value | Value |
| 1.00E-06 | -6 | Value | Value |
| 1.00E-05 | -5 | Value | Value |
Table 2: Pharmacological Profile of B2 Receptor Antagonists
| Compound | Parameter | Value (nM) | Cell Type |
| This compound | IC50 | To be determined | Specify cell type |
| D-Arg,[Hyp3,D-Phe7]-bradykinin | K_B | 40 ± 14[9] | Bovine Tracheal Smooth Muscle |
| D-Arg[Hyp3,Thi5,8,D-Phe7]-bradykinin | K_B | 8.6 ± 2.8[9] | Bovine Tracheal Smooth Muscle |
Note: IC50 values are dependent on the specific experimental conditions, including agonist concentration.[11] The KB values for other B2 antagonists are provided for comparative context.[9]
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin receptors of cerebral microvessels stimulate phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitogenic signalling by B2 bradykinin receptor in epithelial breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myo-Inositol reverses Li+-induced inhibition of phosphoinositide turnover and ornithine decarboxylase induction during early lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradykinin B2 receptor-mediated phosphoinositide hydrolysis in bovine cultured tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inositol phosphate accumulation assay [bio-protocol.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring L-162313-Induced Vasoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-162313 is a potent, nonpeptide agonist of the angiotensin II (ANG II) type 1 (AT1) receptor.[1] By mimicking the actions of endogenous ANG II, this compound induces vasoconstriction, leading to an increase in blood pressure.[1] Accurate and reproducible measurement of this vasoconstrictive effect is crucial for understanding its pharmacological profile and potential therapeutic applications. These application notes provide an overview of key techniques and detailed protocols for quantifying this compound-induced vasoconstriction in both in vitro and in vivo settings.
Mechanism of Action and Signaling Pathway
This compound exerts its vasoconstrictive effects by binding to and activating the AT1 receptor on vascular smooth muscle cells (VSMCs). This activation initiates a downstream signaling cascade that culminates in smooth muscle contraction and narrowing of the blood vessel lumen.
The primary signaling pathway involves the Gq/11 protein, which, upon activation, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, promoting the interaction between actin and myosin filaments and causing smooth muscle contraction.[2]
Data Presentation: Quantitative Summary of Vasoconstriction Measurement Techniques
The following table summarizes key quantitative parameters for the described experimental techniques.
| Technique | Parameter Measured | Typical Units | Advantages | Disadvantages |
| In Vitro | ||||
| Wire Myography | Isometric Force | mN or g | High throughput, allows for multiple vessel segments to be tested simultaneously.[3][4] | Does not fully replicate physiological pressure conditions; flow- and shear-stress-dependent effects cannot be assessed.[5] |
| Pressure Myography | Vessel Diameter | µm | More physiologically relevant as it maintains transmural pressure.[6][7][8] | Lower throughput, technically more demanding.[9] |
| In Vivo | ||||
| Laser Doppler Flowmetry | Blood Perfusion | Arbitrary Perfusion Units (APU) or Blood Perfusion Units (BPU) | Non-invasive, provides continuous real-time data.[1][10] | Measures relative changes in flow, not absolute values; susceptible to motion artifacts.[11][12] |
| Intravital Microscopy | Vessel Diameter, Red Blood Cell Velocity | µm, µm/s | High resolution, allows for direct visualization of microcirculation.[13][14] | Invasive, limited field of view, potential for phototoxicity.[15] |
| Doppler Flow Probe | Blood Flow Velocity | kHz or cm/s | Provides real-time, quantitative blood flow velocity data. | Invasive, requires surgical implantation of the probe. |
Experimental Protocols
In Vitro Methods
This protocol is adapted from standard wire myography procedures and is suitable for assessing the contractile response of small resistance arteries to this compound.
Materials:
-
Isolated arterial segments (e.g., mesenteric, cerebral, or renal arteries)
-
Wire myograph system
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution
-
Potassium Chloride (KCl) solution (for viability testing)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, and then diluted in PSS)
-
Data acquisition system
Procedure:
-
Vessel Dissection and Mounting:
-
Isolate the desired artery and place it in ice-cold PSS.
-
Carefully clean the vessel of surrounding connective and adipose tissue under a dissecting microscope.
-
Cut the artery into 2-3 mm long segments.
-
Mount each segment on the two wires of the myograph jaws in a chamber filled with PSS maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Normalization and Equilibration:
-
Allow the mounted vessel to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for maximal contractile response. This typically involves stepwise stretching of the vessel and measuring the force generated in response to a standardized stimulus (e.g., KCl).
-
-
Viability and Contractility Assessment:
-
Assess the viability of the vessel by challenging it with a high concentration of KCl (e.g., 60-120 mM). A robust contraction confirms tissue viability.
-
Wash the vessel with PSS and allow it to return to baseline tension.
-
-
This compound Dose-Response Curve:
-
Once a stable baseline is achieved, add this compound to the chamber in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).
-
Record the isometric tension developed at each concentration until a plateau is reached.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal response).
-
This protocol allows for the investigation of this compound-induced vasoconstriction under more physiologically relevant conditions of controlled intraluminal pressure.
Materials:
-
Isolated arterial segments
-
Pressure myograph system
-
Physiological Saline Solution (PSS)
-
This compound stock solution
-
Inverted microscope with a camera and video dimensioning software
Procedure:
-
Vessel Cannulation and Mounting:
-
Isolate and clean the artery as described for wire myography.
-
Mount the vessel onto two glass cannulas in the pressure myograph chamber filled with PSS at 37°C.
-
Secure the vessel to the cannulas with sutures.
-
-
Pressurization and Equilibration:
-
Pressurize the vessel to a physiologically relevant intraluminal pressure (e.g., 60-80 mmHg for mesenteric arteries).
-
Allow the vessel to equilibrate and develop myogenic tone.
-
-
This compound Application:
-
Add this compound to the superfusing PSS in increasing concentrations.
-
Continuously monitor and record the changes in the vessel's internal and external diameter using the video dimensioning software.
-
-
Data Analysis:
-
Calculate the percentage of vasoconstriction at each concentration of this compound relative to the baseline diameter.
-
Construct a concentration-response curve and determine the EC50.
-
In Vivo Methods
This non-invasive technique is suitable for measuring changes in blood perfusion in response to systemic or local administration of this compound.
Materials:
-
Anesthetized animal model (e.g., rat, mouse)
-
Laser Doppler flowmeter with a surface probe
-
This compound solution for administration (intravenous or topical)
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Expose the tissue of interest (e.g., skin, muscle, or surgically exposed organ surface like the urinary bladder).
-
-
Probe Placement and Baseline Recording:
-
Place the Laser Doppler probe on the surface of the tissue, ensuring it is stable and not exerting excessive pressure.
-
Record baseline blood perfusion for a stable period.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., via intravenous infusion) or locally (e.g., by topical application).
-
Continuously record the blood perfusion signal throughout the administration and for a subsequent observation period.
-
-
Data Analysis:
-
Express the change in blood perfusion as a percentage of the baseline reading.
-
Analyze the time course and magnitude of the vasoconstrictive response.
-
This technique allows for high-resolution visualization and quantification of this compound's effects on individual microvessels.
Materials:
-
Anesthetized animal model with a surgically prepared tissue for observation (e.g., dorsal skinfold chamber, cremaster muscle, or exteriorized urinary bladder)
-
Intravital microscope with fluorescence capabilities
-
Fluorescent dyes to label plasma (e.g., FITC-dextran) and/or blood cells
-
This compound solution for administration
-
Image analysis software
Procedure:
-
Animal and Tissue Preparation:
-
Prepare the animal with an appropriate surgical model for intravital microscopy.
-
Administer fluorescent dyes to visualize the microvasculature.
-
-
Microscope Setup and Baseline Imaging:
-
Position the animal on the microscope stage and identify a suitable area of the microcirculation for observation.
-
Record baseline images and videos, capturing vessel diameters and red blood cell velocity.
-
-
This compound Administration and Imaging:
-
Administer this compound systemically or locally.
-
Continuously capture images and videos to monitor the changes in vessel diameter and blood flow dynamics.
-
-
Data Analysis:
-
Use image analysis software to measure the changes in vessel diameter over time.
-
Calculate the percentage of vasoconstriction and analyze the effect on red blood cell velocity and blood flow.
-
Conclusion
The choice of technique for measuring this compound-induced vasoconstriction will depend on the specific research question, the available resources, and the desired level of detail. In vitro methods like wire and pressure myography are excellent for detailed pharmacological characterization in isolated vessels, while in vivo techniques such as laser Doppler flowmetry and intravital microscopy provide insights into the integrated physiological response in a living organism. By following these detailed protocols, researchers can obtain reliable and reproducible data on the vasoconstrictive properties of this compound.
References
- 1. biopac.com [biopac.com]
- 2. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pressure Arteriography or Wire Myography? How to choose for your model. [scintica.com]
- 4. reprocell.com [reprocell.com]
- 5. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pressure Myograph Technique [cvlabs.org]
- 7. Frontiers | VasoTracker, a Low-Cost and Open Source Pressure Myograph System for Vascular Physiology [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Pressure Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Does a Laser Doppler Flowmeter Measure? | Oxford Optronix [oxford-optronix.com]
- 11. test-and-measurement-world.com [test-and-measurement-world.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of intravital microscopy in studies of tumor microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Intravital microscopy - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
L-162313 solubility issues in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with L-162313, a potent non-peptide angiotensin II AT1 and AT2 receptor agonist. The following resources address common solubility challenges in aqueous solutions and provide experimental protocols and answers to frequently asked questions.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Researchers may encounter precipitation when preparing aqueous solutions of this compound due to its hydrophobic nature. This guide provides a systematic approach to diagnose and resolve these issues.
Issue: Precipitate forms immediately upon addition of this compound DMSO stock solution to aqueous buffer.
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | The inherent chemical structure of this compound limits its solubility in aqueous media. |
| High Final Concentration | The desired concentration of this compound in the aqueous buffer may exceed its solubility limit. |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity. |
| Incorrect Buffer pH | The pH of the aqueous buffer can influence the ionization state and, consequently, the solubility of this compound. |
| Low Temperature | The solubility of many compounds, including this compound, is likely lower at colder temperatures. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
Q2: How can I prepare a working solution of this compound in an aqueous buffer for my in vitro assay?
Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted into the aqueous assay buffer to the final desired concentration. To avoid precipitation, it is crucial to ensure that the final concentration of the organic solvent is low and does not affect the experimental system.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous solution?
The final concentration of DMSO should be kept as low as possible, typically below 1%, to avoid solvent effects on cells or enzymes. It is essential to determine the tolerance of your specific experimental system to DMSO by running appropriate vehicle controls.
Q4: My this compound precipitates over time in my aqueous solution, even at a low concentration. What can I do?
This may indicate that the solution is supersaturated and not thermodynamically stable. Preparing fresh dilutions immediately before use is the best practice. If short-term storage is necessary, keeping the solution at a constant temperature and tightly sealed can help. For longer-term experiments, the use of formulation aids like cyclodextrins might be necessary to enhance and maintain solubility.
Q5: Can the pH of my buffer affect the solubility of this compound?
Yes, the solubility of compounds with ionizable groups can be pH-dependent. Although the specific pKa of this compound is not readily published, it is advisable to test a range of pH values for your buffer to identify the optimal condition for solubility, if your experimental design permits.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10 mg/mL.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Aqueous Solubility Assessment (Turbidimetric Method)
This protocol provides a method to estimate the kinetic solubility of this compound in a specific aqueous buffer.
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.
-
Add Aqueous Buffer: To each well containing the DMSO dilution, add the aqueous buffer of interest (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.
| Parameter | Value |
| This compound Stock Concentration | 10 mM in DMSO |
| Final DMSO Concentration | 1% |
| Incubation Time | 1-2 hours |
| Measurement Wavelength | 620 nm |
This compound Signaling Pathway
This compound acts as an agonist for both Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
Caption: Angiotensin II receptor signaling pathways activated by this compound.
Technical Support Center: Enhancing the Stability of L-162313 in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the nonpeptide angiotensin II receptor agonist, L-162313, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose activity over time in my aqueous experimental buffer. What are the common causes?
A1: The loss of activity of this compound in aqueous solutions can be attributed to several factors:
-
Hydrolysis: The molecule may contain functional groups, such as esters or amides, that are susceptible to cleavage by water. The rate of hydrolysis is often dependent on the pH of the buffer, with acidic or basic conditions potentially accelerating degradation.[1][2]
-
Oxidation: this compound could be sensitive to oxidation, especially if it has electron-rich components. Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[1]
-
Solubility Issues: Poor solubility in the aqueous buffer can lead to the precipitation of this compound over time. This can be mistaken for degradation, and the precipitated compound may also be more prone to degradation.[1][3]
-
Adsorption: The compound might adsorb to the surfaces of storage containers, such as plastic tubes or assay plates, which would reduce its effective concentration in the solution.[1]
Q2: How can I quickly assess the stability of this compound in a new experimental buffer?
A2: A preliminary stability assessment can be performed by preparing a solution of this compound at a known concentration in the buffer of interest. Aliquots of this solution can then be incubated under various conditions (e.g., different temperatures, light exposure). At specific time points (e.g., 0, 2, 4, 8, 24 hours), the concentration of the remaining intact this compound can be analyzed using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[2][3]
Q3: What are the ideal storage conditions for this compound stock solutions?
A3: While specific data for this compound is not available, general best practices for small molecule stock solutions should be followed. It is recommended to store stock solutions of this compound, likely dissolved in an organic solvent like DMSO, at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The solid powder form should be stored desiccated at -20°C and protected from light.[2][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Issue 1: Precipitate forms when diluting the this compound stock solution into the aqueous experimental buffer.
-
Cause: This often indicates that the solubility limit of this compound has been exceeded in the final buffer composition.[3]
-
Solutions:
-
Reduce Final Concentration: The simplest approach is to work with a lower final concentration of this compound.[3]
-
Modify Dilution Method: Instead of a single large dilution, perform serial dilutions. Ensure thorough and rapid mixing after adding the stock solution to the buffer.[3]
-
Use a Co-solvent: The addition of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the final buffer can improve the solubility and stability of this compound. However, ensure the co-solvent is compatible with your experimental system.[1]
-
Pre-warm the Buffer: Pre-warming the aqueous buffer to the experimental temperature before adding the this compound stock solution can sometimes prevent precipitation.[2]
-
Issue 2: Inconsistent results between experiments using this compound.
-
Cause: This can be due to inconsistent solution preparation or variable storage times and conditions of the this compound solutions.[1]
-
Solutions:
-
Standardize Protocols: Implement a standardized protocol for the preparation of this compound solutions.
-
Use Fresh Solutions: The most reliable method is often to prepare fresh solutions of this compound before each experiment.[1]
-
Strict Storage Guidelines: If solutions must be stored, establish and strictly adhere to defined storage conditions (temperature, light protection, and duration).
-
Issue 3: Loss of this compound activity in cell-based assays.
-
Cause: In addition to degradation in the culture medium, this compound may be metabolized by the cells or adsorb to the plasticware used for cell culture.[1][3]
-
Solutions:
-
Assess Stability in Medium: Incubate this compound in the cell culture medium without cells for the duration of the experiment. Measure the concentration of the intact compound at various time points to assess its stability in the medium alone.[3]
-
Use Low-Binding Plates: To minimize adsorption, use low-binding microplates.
-
Evaluate Metabolic Stability: Perform a time-course experiment in the presence of cells and compare the rate of disappearance of this compound to the cell-free control. A faster disappearance in the presence of cells suggests cellular metabolism.[3]
-
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in an Aqueous Buffer
-
Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer you intend to use.
-
Incubation: Aliquot the working solution into separate, tightly sealed vials for each time point and condition to be tested (e.g., 4°C, 25°C, 37°C). Protect the vials from light.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one vial from each temperature condition.
-
Quenching: Immediately stop any potential degradation by adding an equal volume of a strong organic solvent, such as acetonitrile. This is your analytical sample.
-
Analysis: Analyze the samples by a suitable method, such as HPLC, to determine the concentration of the remaining intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.
Data Presentation
Table 1: Recommended Buffer Additives and Storage Conditions to Enhance this compound Stability
| Parameter | Recommendation | Rationale |
| pH | Optimize to a range where this compound is most stable (requires experimental determination). | To minimize pH-dependent hydrolysis.[1] |
| Co-solvents | Add a small percentage (e.g., 1-5%) of DMSO or ethanol. | To improve solubility and prevent precipitation.[1] |
| Antioxidants | Include antioxidants like ascorbic acid or dithiothreitol (DTT) if oxidation is suspected. | To protect against oxidative degradation.[1] |
| Temperature | Store stock solutions at -20°C or -80°C. Perform experiments at the lowest feasible temperature. | Degradation reactions are generally slower at lower temperatures.[1] |
| Light | Protect solutions from light by using amber vials or covering containers with aluminum foil. | To prevent photodegradation.[2] |
Table 2: Illustrative Stability Data for this compound in Different Buffers (Hypothetical)
| Buffer (pH 7.4) | Temperature | % this compound Remaining after 24h |
| Phosphate Buffered Saline (PBS) | 4°C | 95% |
| Phosphate Buffered Saline (PBS) | 25°C | 78% |
| Tris-Buffered Saline (TBS) | 4°C | 92% |
| Tris-Buffered Saline (TBS) | 25°C | 75% |
| PBS with 5% DMSO | 25°C | 88% |
| PBS with 1 mM Ascorbic Acid | 25°C | 85% |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
Troubleshooting L-162313 precipitation in cell culture media.
Welcome to the technical support center for L-162313. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on preventing and resolving precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonpeptide agonist of the Angiotensin II (ANG II) receptor.[1] It mimics the biological effects of ANG II by activating the same signaling pathways.[1] In vitro studies have shown that this compound activates phosphoinositide turnover in rat aortic smooth muscle cells, an effect that can be blocked by ANG II receptor antagonists.[1]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of compounds like this compound in cell culture media can be caused by several factors:
-
Poor Aqueous Solubility: Many small molecule compounds are hydrophobic and have limited solubility in aqueous solutions like cell culture media.[2]
-
High Final Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.
-
Improper Dissolution of Stock Solution: The compound may not have been fully dissolved in the initial stock solution.
-
Solvent Effects: The final concentration of the solvent used for the stock solution (e.g., DMSO) might be too high in the final culture medium, causing the compound to precipitate.[3][4]
-
Temperature Shock: Adding a cold stock solution to warm media can cause the compound to precipitate.[3][5]
-
pH of the Medium: The solubility of some compounds is dependent on the pH of the solution.[3][6]
-
Interactions with Media Components: The compound may interact with components in the media, such as proteins or salts, leading to precipitation.[3][5][7]
Q3: What is the recommended solvent for preparing an this compound stock solution?
For hydrophobic compounds like this compound, a water-miscible organic solvent is recommended for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[4] It is crucial to ensure the compound is fully dissolved in the DMSO before further dilution.
Q4: How can I avoid precipitation when diluting my this compound stock solution into the cell culture medium?
To prevent precipitation upon dilution, consider the following steps:
-
Pre-warm the media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media.[2]
-
Rapid Mixing: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[2]
-
Low Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, to minimize its effect on compound solubility and to avoid solvent-induced cell toxicity.[3][4]
-
Work with Lower Concentrations: If precipitation persists, try using a lower final concentration of this compound.
Q5: Can I filter out the precipitate from my media?
Filtering out the precipitate is not recommended. This will remove an unknown amount of the compound, leading to an inaccurate final concentration in your experiment and making your results unreliable and difficult to reproduce.[3] It is better to address the root cause of the precipitation.
Troubleshooting Guide
If you encounter precipitation with this compound, use the following guide to identify the potential cause and find a solution.
Table 1: Troubleshooting this compound Precipitation
| Observation | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding the stock solution to the media. | Final concentration exceeds the aqueous solubility of this compound. | Lower the final concentration of this compound. Determine the apparent solubility in your specific media (see Experimental Protocols). |
| Inefficient mixing. | Add the DMSO stock to the aqueous media while vortexing or swirling to ensure rapid dispersion.[2] | |
| Temperature shock. | Use pre-warmed (37°C) media when adding the compound.[3] | |
| Precipitate forms over time in the incubator. | The compound is not stable in the aqueous medium at that concentration and temperature. | Prepare fresh dilutions immediately before each experiment. |
| The pH of the media has shifted. | Ensure the pH of your cell culture media is stable and within the optimal range (typically 7.2-7.4). | |
| The stock solution appears cloudy or contains visible particles. | The compound has precipitated out of the stock solution due to improper storage or the concentration is too high. | Visually inspect the stock solution before use. If a precipitate is present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve. Prepare fresh stock solutions more frequently. Consider preparing a lower concentration stock solution.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.[4]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Determination of Apparent Solubility of this compound in Cell Culture Media
This protocol will help you determine the approximate solubility of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. To do this, add the required volume of the 10 mM stock to pre-warmed (37°C) cell culture medium in microcentrifuge tubes.
-
Mixing: Vortex each tube immediately and thoroughly after adding the stock solution to ensure rapid mixing.
-
Incubation: Incubate the tubes at 37°C for 1-2 hours, mimicking the conditions of a cell culture experiment.[2]
-
Visual Inspection: Visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates precipitation.
-
Microscopic Examination: For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope. Look for crystalline structures or amorphous precipitates.[3]
-
Determine Apparent Solubility: The highest concentration that remains clear is the apparent solubility of this compound in your specific cell culture medium under these conditions.
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of this compound via the Angiotensin II receptor.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. Discovery of L-162,313: a nonpeptide that mimics the biological actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing L-162313 Concentration for Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of L-162313 for accurate and reproducible dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonpeptide agonist of the angiotensin II (ANG II) receptor, specifically the AT1 subtype. Its mechanism of action involves binding to and activating the AT1 receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates downstream signaling pathways, most notably the hydrolysis of phosphoinositides by phospholipase C (PLC), leading to the generation of inositol phosphates (IPs) and diacylglycerol (DAG).
Q2: What is a dose-response curve and why is it important for studying this compound?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug, such as this compound, and the magnitude of its biological effect. These curves are essential for characterizing the potency and efficacy of this compound. Key parameters derived from a dose-response curve include the EC50 (the concentration that produces 50% of the maximal response), the maximum effect (Emax), and the Hill slope.
Q3: What is a typical in vitro concentration range for this compound in a dose-response experiment?
While the optimal concentration range can vary depending on the cell type and assay conditions, a common starting point for in vitro experiments with angiotensin II receptor agonists is to test a wide range of concentrations, typically from picomolar (pM) to micromolar (µM). A serial dilution is recommended to cover this range adequately.
Q4: What are the key parameters to optimize in a dose-response assay for this compound?
Several parameters should be optimized for a robust assay, including:
-
Cell Density: The number of cells per well can impact the signal window.
-
Incubation Time: The duration of this compound exposure should be sufficient to reach a stable response.
-
Agonist Concentration Range: The concentrations tested should bracket the EC50 value to accurately define the full sigmoidal curve.
-
Assay Buffer Composition: The buffer should maintain physiological pH and ionic strength.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Flat or Low-Signal Dose-Response Curve | 1. Inactive this compound compound.2. Incorrect assay conditions (e.g., incubation time, temperature).3. Low AT1 receptor expression in the chosen cell line.4. Issues with detection reagents. | 1. Verify the integrity and purity of the this compound stock. Prepare fresh dilutions.2. Perform a time-course experiment to determine the optimal incubation time. Optimize other assay parameters like temperature and buffer.3. Confirm AT1 receptor expression using techniques like qPCR or Western blotting. Consider using a cell line with higher expression.4. Check the expiration dates and storage conditions of all reagents. Test reagents with a known positive control. |
| High Background Signal | 1. High basal activity of the AT1 receptor (constitutive activity).2. Too many cells seeded per well.3. Contamination of cells or reagents. | 1. If using a transient transfection system, consider reducing the amount of receptor plasmid.2. Perform a cell titration experiment to find the optimal cell density.3. Ensure aseptic techniques and use fresh, sterile reagents. |
| High Variability Between Replicates | 1. Inconsistent cell seeding.2. Pipetting errors.3. "Edge effects" in the microplate. | 1. Ensure a uniform single-cell suspension before plating. Rock the plate gently after seeding to distribute cells evenly.2. Use calibrated pipettes and consistent pipetting techniques. Consider using automated liquid handlers.3. Avoid using the outer wells of the plate or fill them with sterile buffer or media to create a humidity barrier. |
| Unusual (Non-Sigmoidal) Curve Shape | 1. Compound cytotoxicity at high concentrations.2. Compound precipitation at high concentrations.3. Complex pharmacology (e.g., partial agonism). | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) at the concentrations used in the dose-response experiment.2. Check the solubility of this compound in the assay buffer. A different solvent or a solubilizing agent might be needed.3. Compare the maximal effect (Emax) of this compound to that of a known full agonist like angiotensin II. |
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from a dose-response experiment with this compound. These values should be determined empirically for your specific experimental system.
| Parameter | Value | Unit | Description |
| EC50 | 1.5 | nM | The concentration of this compound that elicits 50% of the maximal response. |
| Emax | 95 | % of control | The maximum response observed in the assay, relative to a positive control. |
| Hill Slope | 1.2 | The steepness of the dose-response curve. A value of 1 indicates a standard binding isotherm. | |
| Concentration Range Tested | 0.01 - 1000 | nM | The range of this compound concentrations used to generate the curve. |
Experimental Protocol: this compound Dose-Response Curve using a Phosphoinositide Turnover Assay
This protocol outlines a general procedure for generating a dose-response curve for this compound by measuring inositol phosphate accumulation in cultured cells expressing the AT1 receptor.
Materials:
-
Cells expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Angiotensin II (as a positive control)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Inositol-free medium
-
[³H]myo-inositol
-
Lithium chloride (LiCl) solution
-
Lysis buffer (e.g., perchloric acid)
-
Ion-exchange chromatography columns
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Plating:
-
Culture AT1 receptor-expressing cells to ~80% confluency.
-
Seed cells into 24-well plates at an optimized density and allow them to attach overnight.
-
-
Radiolabeling:
-
Wash the cells with inositol-free medium.
-
Label the cells by incubating them with [³H]myo-inositol in inositol-free medium for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M). Also, prepare dilutions of angiotensin II as a positive control.
-
-
Assay:
-
Wash the radiolabeled cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add the different concentrations of this compound or angiotensin II to the wells. Include a vehicle control (buffer with solvent).
-
Incubate for the optimized duration (e.g., 30-60 minutes) at 37°C.
-
-
Lysis and Inositol Phosphate Separation:
-
Terminate the reaction by aspirating the medium and adding cold lysis buffer (e.g., perchloric acid).
-
Incubate on ice for 30 minutes.
-
Neutralize the lysates.
-
Separate the total inositol phosphates from free [³H]myo-inositol using ion-exchange chromatography.
-
-
Data Analysis:
-
Quantify the amount of [³H]-labeled inositol phosphates in each sample using a scintillation counter.
-
Plot the inositol phosphate accumulation (response) against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50, Emax, and Hill slope.
-
Visualizations
Caption: Experimental workflow for generating an this compound dose-response curve.
Caption: this compound signaling pathway via the AT1 receptor.
Technical Support Center: L-162313 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-162313 in in vivo experiments. The aim is to help mitigate potential off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nonpeptide small molecule that functions as an agonist for the angiotensin II receptors.[1][2] It mimics the biological actions of endogenous angiotensin II (ANG II) by binding to and activating these receptors.[1] Specifically, it has been shown to be a potent agonist at both the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[3]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect of this compound is the activation of the AT1 receptor, leading to physiological responses such as an increase in blood pressure.[1][2] A significant and well-characterized "off-target" effect to consider is the concurrent activation of the AT2 receptor, as this compound is a potent agonist at this receptor subtype as well.[3] Uncharacterized off-target effects at other G-protein coupled receptors (GPCRs) or other protein classes, while not documented, remain a theoretical possibility with any small molecule.
Q3: How can I minimize AT2 receptor activation when my primary interest is the AT1 receptor?
A3: To isolate the effects of AT1 receptor activation, it is highly recommended to co-administer a selective AT2 receptor antagonist. This experimental design allows for the specific blockade of AT2-mediated effects, thereby attributing the observed physiological changes primarily to AT1 receptor activation by this compound.
Q4: What is a suitable negative control for in vivo experiments with this compound?
A4: A suitable negative control would be a vehicle-treated group. Additionally, to confirm that the observed effects are mediated by the AT1 receptor, a separate experimental group can be treated with an AT1 receptor antagonist prior to the administration of this compound.[1][2] The absence of a physiological response in this group would support the on-target specificity of this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected physiological responses not consistent with AT1 receptor activation. | 1. AT2 receptor activation: this compound is a potent AT2 receptor agonist.[3] 2. Uncharacterized off-target effects: Interaction with other receptors or signaling pathways. | 1. Co-administer a selective AT2 receptor antagonist to block AT2-mediated effects. 2. Perform a dose-response study to identify the lowest effective concentration of this compound that elicits the desired AT1-mediated effect. 3. Employ a systems biology approach (e.g., transcriptomics, proteomics) to identify potential off-target signaling pathways affected by this compound. |
| High variability in experimental results. | 1. Inconsistent drug preparation or administration. 2. Biological variability in animal models. 3. Dose of this compound is on the steep part of the dose-response curve. | 1. Ensure consistent and accurate preparation of this compound solutions and precise administration techniques. 2. Increase the number of animals per group to improve statistical power. 3. Conduct a thorough dose-response study to select a dose on the plateau of the dose-response curve for the desired effect. |
| Observed effect is not blocked by a selective AT1 receptor antagonist. | 1. The observed effect is due to AT2 receptor activation. 2. The observed effect is a true off-target effect unrelated to angiotensin receptors. | 1. Use a selective AT2 receptor antagonist to see if the effect is blocked. 2. Consider performing broader selectivity profiling of this compound against a panel of GPCRs or other relevant targets. |
Quantitative Data Summary
The following table summarizes the binding affinity and potency of this compound at the angiotensin II receptors.
| Parameter | AT1A Receptor | AT1B Receptor | AT2 Receptor | Reference |
| Ki (nM) | 207 | 226 | 276 | [1] |
| IC50 (nM) | 1.1 | - | 2.0 | [3] |
Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for this compound
Objective: To determine the effective dose range of this compound for a specific physiological readout (e.g., blood pressure increase) and to identify the lowest effective dose to minimize potential off-target effects.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Apparatus for measuring the desired physiological parameter (e.g., blood pressure telemetry system)
Methodology:
-
Acclimatize animals to the experimental conditions.
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Prepare serial dilutions of this compound to cover a wide dose range.
-
Divide animals into groups, including a vehicle control group and multiple this compound dose groups.
-
Administer the vehicle or a specific dose of this compound to each animal via the desired route (e.g., intravenous).
-
Monitor and record the physiological parameter of interest at baseline and at multiple time points post-administration.
-
Plot the dose-response curve to determine the ED50 (effective dose for 50% of the maximal response) and the minimal effective dose.
Protocol 2: Assessing On-Target Specificity of this compound In Vivo
Objective: To confirm that the observed in vivo effects of this compound are mediated by the AT1 receptor.
Materials:
-
This compound
-
Selective AT1 receptor antagonist (e.g., Losartan)
-
Vehicle
-
Experimental animals
-
Apparatus for measuring the desired physiological parameter
Methodology:
-
Divide animals into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: AT1 receptor antagonist alone
-
Group 4: AT1 receptor antagonist followed by this compound
-
-
Administer the vehicle or the AT1 receptor antagonist to the respective groups.
-
After a suitable pre-treatment period with the antagonist, administer the vehicle or this compound.
-
Monitor and record the physiological parameter of interest.
-
Compare the responses between the groups. A significant attenuation or complete blockade of the this compound-induced effect in Group 4 compared to Group 2 indicates on-target specificity.
Visualizations
References
Technical Support Center: L-162313 Intravenous Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable vehicle for the intravenous (IV) administration of L-162313. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
Issue: Precipitation observed upon dilution of this compound DMSO stock solution in an aqueous vehicle.
-
Cause: this compound is sparingly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to precipitate out of the solution.[1]
-
Solutions:
-
Optimize Co-solvent Concentration: Increase the proportion of a water-miscible organic co-solvent in the final formulation.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may enhance its solubility.[1][2]
-
Use of Surfactants: Incorporating a biocompatible surfactant can help to maintain the solubility of the compound by forming micelles.[3][4]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a sonicator can aid in the dissolution of the precipitate. However, the thermal stability of this compound should be considered.[1]
-
Slow Dilution with Vigorous Mixing: Add the DMSO stock solution to the aqueous vehicle dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[1]
-
Issue: Inconsistent in vivo effects or lower than expected efficacy.
-
Cause: This could be due to in vivo precipitation of the compound upon injection into the bloodstream, leading to reduced bioavailability and potential emboli. It could also result from the interaction of the formulation with blood components.
-
Solutions:
-
Formulation Optimization: Re-evaluate the vehicle composition. Consider using a more robust formulation such as a micellar solution or a lipid-based emulsion to better encapsulate the drug.[5]
-
Dose and Concentration Review: Ensure that the administered dose is appropriate and that the concentration of this compound in the formulation is not exceeding its solubility limit in the chosen vehicle.
-
Plasma Compatibility Test: Before in vivo administration, assess the compatibility of the this compound formulation with plasma from the relevant preclinical species to check for any precipitation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting vehicle for the intravenous administration of this compound?
A1: A common approach for poorly water-soluble compounds is to use a co-solvent system. A suggested starting vehicle for this compound is a mixture of DMSO, Polyethylene Glycol 400 (PEG400), and Saline. A typical ratio to start with could be 10% DMSO, 40% PEG400, and 50% Saline (0.9% NaCl). This combination aims to maintain the solubility of this compound upon intravenous injection.
Q2: What is the known solubility of this compound?
A2: this compound is soluble in DMSO at a concentration of 10 mg/mL.[6] Its aqueous solubility is low.
Q3: How should I prepare the this compound formulation for IV injection?
A3: A detailed experimental protocol is provided below. The key is to first dissolve this compound in DMSO and then sequentially add the other vehicle components with thorough mixing at each step.
Q4: What is the mechanism of action of this compound?
A4: this compound is a nonpeptide agonist of the angiotensin II (ANG II) receptors, specifically AT1 and AT2.[6][7] Its action mimics the biological effects of ANG II, which includes vasoconstriction and an increase in blood pressure.[7] This is mediated through the activation of phosphoinositide turnover in vascular smooth muscle cells.[7]
Q5: Are there alternative formulations to the co-solvent system?
A5: Yes, for compounds with very poor aqueous solubility, other options include surfactant-based formulations (e.g., using Polysorbate 80 or Cremophor EL), cyclodextrin complexes, or lipid-based formulations like emulsions or liposomes.[3][5][8] The choice of formulation will depend on the required dose and the physicochemical properties of this compound.
Experimental Protocols
Preparation of this compound Formulation for Intravenous Administration
This protocol describes the preparation of a 1 mg/mL solution of this compound in a co-solvent vehicle.
Materials:
-
This compound (MW: 582.78 g/mol )[6]
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% Sodium Chloride), sterile, injectable grade
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound. For a 1 mg/mL final concentration, you will need 1 mg of this compound for every 1 mL of the final formulation volume.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a final formulation with 10% DMSO, this would be 0.1 mL of DMSO for every 1 mL of the total volume. Vortex until the this compound is completely dissolved.
-
Add PEG400: To the DMSO solution, add the required volume of PEG400. For a final formulation with 40% PEG400, this would be 0.4 mL of PEG400 for every 1 mL of the total volume. Vortex thoroughly to ensure a homogenous mixture.
-
Add Saline: Slowly add the saline to the DMSO/PEG400 mixture while continuously vortexing. For a final formulation with 50% saline, this would be 0.5 mL of saline for every 1 mL of the total volume. The slow addition is crucial to prevent precipitation.
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.
-
Sterile Filtration (Optional but Recommended): If required for the experimental model, filter the final solution through a 0.22 µm sterile syringe filter.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 582.78 g/mol | [6] |
| This compound Solubility in DMSO | 10 mg/mL | [6] |
| Vehicle Component | Percentage in Final Formulation | Rationale |
| DMSO | 10% | Primary solvent to initially dissolve this compound. |
| PEG400 | 40% | A water-miscible co-solvent to maintain solubility upon dilution. |
| Saline (0.9% NaCl) | 50% | Aqueous component to ensure isotonicity and compatibility with blood.[2] |
Visualizations
Caption: Experimental workflow for the preparation and administration of this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. L-162 313 | 151488-11-8 [chemicalbook.com]
- 7. Discovery of L-162,313: a nonpeptide that mimics the biological actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in L-162313 experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving L-162313.
Understanding this compound: A Dual Agonist
This compound is a nonpeptide compound that exhibits dual agonistic properties, acting on both Angiotensin II (AT) receptors and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This dual activity is a critical factor to consider in experimental design and data interpretation, as it can be a significant source of variability. This compound is a potent agonist at both AT1 and AT2 receptors and a partial agonist at the PPARγ receptor.
Quantitative Data Summary
To ensure consistency in experimental design, the following tables summarize the known binding affinities and potency of this compound for its primary targets.
Table 1: this compound Binding Affinity (Ki) for Angiotensin II Receptors
| Receptor Subtype | Ki (nM) | Cell Line | Reference |
| AT1A | 207 | COS-7 | [1] |
| AT1B | 226 | COS-7 | [1] |
| AT2 | 276 | COS-7 | [1] |
Table 2: this compound Potency (IC50) for Angiotensin II Receptors
| Receptor Subtype | IC50 (nM) | Reference |
| AT1 | 1.1 | [2] |
| AT2 | 2.0 | [2] |
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise during the planning and execution of experiments with this compound.
Q1: We are observing unexpected effects in our cell line that does not express Angiotensin II receptors. What could be the cause?
A1: This is likely due to the "off-target" effects of this compound, most notably its partial agonism at the PPARγ receptor.[3] Verify the expression of PPARγ in your cell line. If PPARγ is present, consider using a selective PPARγ antagonist to block these effects and isolate the AT receptor-mediated signaling.
Q2: Our dose-response curve for this compound is not reaching the same maximal effect as Angiotensin II. Is this expected?
A2: Yes, this is expected. This compound is a partial agonist at AT1A and AT1B receptors, meaning it does not produce the same maximal response as the full agonist, Angiotensin II.[1] The maximal response observed will be a percentage of the maximal response to Angiotensin II.
Q3: How should I prepare and store this compound stock solutions to minimize variability?
A3: For optimal stability and solubility, prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: What are the key sources of variability to consider in our experimental design?
A4: The primary sources of variability in this compound experiments include:
-
Dual Agonism: Uncontrolled activation of both AT receptors and PPARγ.
-
Cell Line Variation: Differences in the expression levels of AT and PPARγ receptors across different cell lines or even between passages of the same cell line.
-
Ligand Stability: Degradation of this compound due to improper storage or handling.
-
Assay Conditions: Suboptimal buffer composition, temperature, and incubation times.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during this compound experiments.
Guide 1: Inconsistent Results in Angiotensin II Receptor Functional Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure uniform cell seeding density. Use calibrated pipettes and proper technique. Gently mix the plate after adding this compound. |
| Lower than expected potency (EC50). | Degradation of this compound. Suboptimal assay conditions. | Prepare fresh working solutions from a new stock aliquot for each experiment. Optimize incubation time and temperature. |
| Unexpected antagonist-like effects at high concentrations. | Receptor desensitization or downregulation due to prolonged exposure. Off-target effects. | Perform time-course experiments to determine the optimal stimulation time. Test in a cell line lacking the target receptor to assess off-target effects. |
| No response or very weak response. | Low receptor expression in the cell line. Incorrect assay setup. | Confirm AT receptor expression using qPCR or Western blotting. Verify the functionality of your assay system with a known full agonist like Angiotensin II. |
Guide 2: Managing Off-Target PPARγ Activation
| Observed Issue | Potential Cause | Troubleshooting Steps |
| This compound induces a response in AT receptor-negative cells. | Activation of endogenous PPARγ. | Confirm PPARγ expression in your cell line. Use a selective PPARγ antagonist (e.g., GW9662) as a negative control to block the observed effect. |
| Results are inconsistent with known AT receptor signaling pathways. | The observed phenotype is a composite of both AT and PPARγ signaling. | Dissect the signaling pathways by using selective antagonists for each receptor. For example, use an AT1 receptor antagonist (e.g., Losartan) and a PPARγ antagonist in parallel experiments. |
| Difficulty in attributing specific effects to either receptor. | Overlapping downstream signaling pathways. | Utilize reporter gene assays specific to each receptor's signaling cascade (e.g., SRE-luc for AT1, PPRE-luc for PPARγ) to differentiate the activation of each pathway. |
Experimental Protocols
Protocol 1: Angiotensin II Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of this compound for AT receptors.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the Angiotensin II receptor subtype of interest (e.g., HEK293 cells stably expressing AT1R).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
25 µL of radioligand (e.g., [125I]-Sar1,Ile8-Angiotensin II) at a final concentration near its Kd.
-
25 µL of competing ligand (this compound or unlabeled Angiotensin II for positive control) at various concentrations. For non-specific binding control, use a high concentration of unlabeled Angiotensin II.
-
50 µL of cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: PPARγ Transactivation Reporter Assay
This protocol describes a luciferase reporter assay to measure the partial agonist activity of this compound on PPARγ.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in a 96-well plate.
-
Co-transfect the cells with:
-
A PPARγ expression vector.
-
A luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene (e.g., pPPRE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a known full PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
-
Luciferase Assay:
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
-
Visualizations
Signaling Pathways
Caption: Dual signaling pathways of this compound.
Experimental Workflows
Caption: Standard experimental workflows for this compound.
References
Addressing unexpected antagonist effects of L-162313.
This technical support center provides troubleshooting guidance for researchers using L-162,313. It is designed for scientists and drug development professionals to address common questions and unexpected experimental outcomes.
Introduction: Understanding L-162,313
L-162,313 is a potent, nonpeptide small molecule that functions as an agonist for the angiotensin II receptors, AT1 and AT2.[1][2][3] It was the first reported nonpeptide agonist for the angiotensin II receptor and is known to mimic the biological actions of angiotensin II, such as increasing blood pressure.[3] It is crucial to interpret experimental results with the understanding that L-162,313 is an agonist. Unexpected "antagonist" effects are likely attributable to experimental conditions, off-target effects at high concentrations, or other confounding factors.
Frequently Asked Questions (FAQs)
Q1: Is L-162,313 an agonist or an antagonist?
A1: L-162,313 is a well-characterized agonist of both the AT1 and AT2 angiotensin II receptors.[1][4][5] It stimulates the same signaling pathways as the endogenous ligand, angiotensin II.
Q2: What are the expected physiological responses to L-162,313 administration?
A2: In vivo, intravenous administration of L-162,313 is expected to cause a significant increase in mean arterial blood pressure.[3] In vitro, in cells expressing the AT1 receptor, it should stimulate downstream signaling cascades, such as phosphoinositide turnover.[3]
Q3: I am observing a decrease in signaling with L-162,313. Is this an antagonist effect?
A3: This is highly unlikely to be a direct antagonist effect. Such an observation is more likely due to one of the following:
-
Receptor Desensitization/Internalization: Prolonged or high-concentration exposure to a potent agonist can lead to receptor desensitization and internalization, resulting in a diminished response over time.
-
Cellular Toxicity: At high concentrations, the compound may be causing cellular stress or toxicity, leading to a general decrease in cellular health and signaling capacity.
-
Assay Interference: The compound may be interfering with the assay itself (e.g., autofluorescence in a fluorescence-based assay).
-
Experimental Error: Issues with reagent concentration, cell health, or protocol execution can lead to anomalous results.
Q4: Can L-162,313 exhibit biased agonism?
A4: Biased agonism, where an agonist preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), is a known phenomenon for GPCRs. While the provided search results do not specifically characterize the biased agonist profile of L-162,313, it is a possibility that could lead to unexpected results if only one signaling pathway is being monitored.
Quantitative Data Summary
The following table summarizes the reported binding affinities and potencies of L-162,313 for the angiotensin II receptors. Note that values can vary depending on the experimental system.
| Parameter | Receptor | Value (nM) | Species | Cell Line | Reference |
| IC50 | AT1 | 1.1 | Not Specified | Not Specified | [1] |
| IC50 | AT2 | 2.0 | Not Specified | Not Specified | [1] |
| Ki | AT1A | 207 | Rat | COS-7 | [2] |
| Ki | AT1B | 226 | Rat | COS-7 | [2] |
| Ki | AT2 | 276 | Rat | COS-7 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway for the AT1 receptor and a general workflow for troubleshooting unexpected results.
Caption: Simplified AT1 Receptor Signaling Pathway.
References
Technical Support Center: Optimizing In Vitro Assays with L-162313
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-162313, a nonpeptide angiotensin II (ANG II) receptor agonist, in in vitro assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is a nonpeptide small molecule that functions as an agonist for the angiotensin II receptor type 1 (AT1).[1] It mimics the action of the endogenous ligand, angiotensin II, by binding to and activating the AT1 receptor. This activation stimulates downstream signaling pathways, most notably the phosphoinositide turnover pathway.[1]
Q2: What is the expected in vitro effect of this compound in a functional assay?
A2: In a suitable cell line expressing the AT1 receptor, this compound is expected to induce a concentration-dependent increase in the accumulation of inositol phosphates, a key event in the phosphoinositide signaling cascade.[1] This can be measured in a phosphoinositide turnover assay. Other potential downstream effects that could be assayed include calcium mobilization and activation of protein kinase C (PKC).
Q3: How should I determine the optimal incubation time for this compound in my assay?
A3: The optimal incubation time is assay-dependent. For phosphoinositide turnover assays, a time-course experiment is recommended. Start with a range of short incubation periods (e.g., 5, 15, 30, 60 minutes) following the addition of this compound to capture the peak of inositol phosphate accumulation. For longer-term assays, such as those measuring gene expression or cell proliferation, incubation times of several hours to days (e.g., 6, 12, 24, 48 hours) may be necessary.
Q4: What are some common sources of variability in this compound in vitro assays?
A4: Common sources of variability include:
-
Cell Health and Passage Number: Ensure cells are healthy, in a logarithmic growth phase, and have a consistent and low passage number.
-
Reagent Integrity: Properly prepare and store this compound stock solutions to avoid degradation. Avoid multiple freeze-thaw cycles.
-
Assay Conditions: Maintain consistency in cell seeding density, compound concentrations, and incubation times.
-
Plate Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of microplates or ensure proper sealing and humidification during incubation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low signal in a phosphoinositide turnover assay. | 1. Low AT1 Receptor Expression: The cell line may not express sufficient levels of the AT1 receptor. 2. Suboptimal Incubation Time: The selected incubation time may have missed the peak of the response. 3. This compound Degradation: The compound may have degraded due to improper storage or handling. 4. Assay Reagent Issues: Problems with the radiolabeling, lysis buffer, or chromatography. | 1. Verify Receptor Expression: Confirm AT1 receptor expression in your cell line via qPCR or Western blot. 2. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 5 to 60 minutes) to identify the optimal time point. 3. Prepare Fresh this compound: Prepare a fresh stock solution of this compound and compare its activity to the old stock. 4. Validate Assay Components: Run positive controls (e.g., Angiotensin II) to ensure all assay reagents and procedures are working correctly. |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate dispensing of this compound or other reagents. 3. Edge Effects: Evaporation from the outer wells of the plate. | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating. 2. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. 3. Improve Plate Sealing: Use plate sealers and a humidified incubator to minimize evaporation. Consider not using the outermost wells. |
| Unexpectedly high background signal. | 1. Basal Receptor Activity: Some cell lines may have high constitutive AT1 receptor activity. 2. Non-specific Binding: this compound may be binding to other cellular components. 3. Contamination: Contamination of reagents or cell cultures. | 1. Use an AT1 Receptor Antagonist: Treat cells with a selective AT1 receptor antagonist (e.g., Losartan) to see if the background signal is reduced. 2. Optimize Blocking Steps: If applicable to your assay, ensure adequate blocking to minimize non-specific binding. 3. Check for Contamination: Regularly test cell cultures for mycoplasma and other contaminants. |
Experimental Protocols
Phosphoinositide Turnover Assay
This protocol is adapted from standard methods for measuring inositol phosphate accumulation.
1. Cell Culture and Labeling:
-
Seed cells expressing the AT1 receptor (e.g., COS-7 cells transfected with the AT1A or AT1B receptor) in 24-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Label the cells by incubating them for 24-48 hours in inositol-free medium supplemented with [³H]myo-inositol (1-5 µCi/mL).
2. This compound Treatment:
-
Wash the cells with a suitable assay buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with LiCl (10 mM) for 15 minutes to inhibit inositol monophosphatase.
-
Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Angiotensin II).
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
3. Extraction of Inositol Phosphates:
-
Terminate the incubation by aspirating the medium and adding ice-cold perchloric acid (5-10%).
-
Incubate on ice for 20-30 minutes to lyse the cells.
-
Neutralize the extracts with a suitable buffer (e.g., KOH with a pH indicator).
-
Centrifuge to pellet the cellular debris.
4. Quantification of Inositol Phosphates:
-
Separate the inositol phosphates from the supernatant using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantify the radioactivity in the eluate using a liquid scintillation counter.
Data Presentation
The following table summarizes the efficacy of this compound in stimulating inositol phosphate accumulation in monkey kidney cells expressing rat angiotensin II receptor subtypes.
| Receptor Subtype | Maximal Response (% of Angiotensin II) |
| AT1A | 34.9% |
| AT1B | 23.3% |
| Data adapted from Leung et al., 1997.[1] |
Visualizations
AT1 Receptor Signaling Pathway
Caption: Signaling pathway of this compound via the AT1 receptor.
Experimental Workflow for a Phosphoinositide Turnover Assay
Caption: General workflow for an in vitro phosphoinositide turnover assay.
References
L-162313 quality control and purity assessment.
This technical support center provides guidance on the quality control and purity assessment of L-162313, a selective tyrosine kinase inhibitor. Below you will find troubleshooting guides and frequently asked questions to assist with your research and development.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Purity Results by HPLC | 1. Incomplete dissolution of this compound. 2. Degradation of the compound in the diluent. 3. Variation in column temperature. 4. Mobile phase composition drift. | 1. Ensure complete dissolution by vortexing and/or sonicating in an appropriate solvent (e.g., DMSO, Methanol). 2. Prepare samples fresh and analyze them promptly. If necessary, conduct a stability study of this compound in the chosen diluent. 3. Use a column oven to maintain a consistent temperature. 4. Prepare fresh mobile phase daily and ensure proper mixing. |
| Unexpected Peaks in Mass Spectrometry | 1. Presence of impurities or degradation products. 2. Adduct formation (e.g., with sodium or potassium). 3. In-source fragmentation. | 1. Correlate with HPLC-UV data. If the peak is also present in the chromatogram, it is likely an impurity. 2. Check for the presence of common adducts by calculating the expected m/z values. 3. Optimize ionization source parameters (e.g., cone voltage) to minimize fragmentation. |
| Poor Resolution in Chiral HPLC | 1. Incorrect chiral stationary phase. 2. Suboptimal mobile phase composition. 3. Low column temperature. | 1. Consult literature for appropriate chiral columns for similar compounds or screen a panel of chiral columns. 2. Optimize the mobile phase by varying the ratio of organic modifier and additive (e.g., ethanol in hexane). 3. Increase the column temperature in small increments (e.g., 5 °C) to improve peak shape and resolution. |
| Inaccurate Quantification by qNMR | 1. Incorrectly calibrated internal standard. 2. Poor signal-to-noise ratio. 3. Overlapping peaks between this compound and the internal standard. | 1. Use a certified internal standard and verify its purity. 2. Increase the number of scans to improve the signal-to-noise ratio. 3. Select an internal standard with signals in a clear region of the spectrum, away from the analyte signals. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for assessing the purity of this compound?
The recommended primary method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. A typical starting method is provided below. For confirmation of peak identity, HPLC coupled with Mass Spectrometry (LC-MS) is advised.
2. How should this compound be stored to ensure its stability?
This compound should be stored in a tightly sealed container, protected from light, at -20°C. For long-term storage, desiccated conditions are recommended. Stability studies have shown that the compound is stable for at least one year under these conditions.
3. What are the common degradation pathways for this compound?
This compound is susceptible to oxidation and hydrolysis. Exposure to strong oxidizing agents or highly acidic or basic conditions should be avoided. Degradation can be monitored by the appearance of characteristic impurity peaks in the HPLC chromatogram.
4. Can I use a different analytical column for HPLC analysis?
Yes, but validation is required. The provided method uses a C18 column, which is a good starting point for a non-polar compound like this compound. If you choose a different column, you may need to re-optimize the mobile phase and other method parameters. System suitability tests should be performed to ensure adequate resolution and peak shape.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in methanol to a final concentration of 1 mg/mL.
Quantitative NMR (qNMR) for Purity Assessment
This protocol provides a method for determining the absolute purity of this compound using qNMR.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 30-degree pulse angle.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, non-exchangeable proton signal of this compound.
-
Integrate the singlet from the two olefinic protons of maleic acid.
-
Calculate the purity of this compound using the standard qNMR equation, accounting for the molar masses and the number of protons in the integrated signals of both the analyte and the internal standard.
-
Visualizations
Validation & Comparative
A Comparative Analysis of L-162,313 and Angiotensin II: Receptor Binding, Physiological Effects, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the synthetic, non-peptide angiotensin II receptor agonist, L-162,313, and the endogenous peptide hormone, Angiotensin II (Ang II). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling cascades involved in their actions.
Executive Summary
Angiotensin II is the principal effector of the renin-angiotensin system, playing a critical role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular homeostasis. It exerts its effects through two main G protein-coupled receptors, the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. L-162,313 is a synthetic molecule that acts as an agonist at both AT1 and AT2 receptors. This guide explores the similarities and differences in their receptor binding affinities, and their subsequent physiological effects on blood pressure, and intracellular signaling.
Data Presentation
The following tables summarize the quantitative data comparing the receptor binding and physiological effects of L-162,313 and Angiotensin II.
Table 1: Receptor Binding and In Vitro Efficacy
| Parameter | L-162,313 | Angiotensin II | Key Findings |
| Receptor Target | AT1 and AT2 Receptors | AT1 and AT2 Receptors | Both compounds target the same receptors. |
| Chemical Nature | Non-peptide | Octapeptide | L-162,313 is a synthetic small molecule, while Angiotensin II is a naturally occurring peptide. |
| IC50 (AT1 Receptor) | 1.1 nM | - | L-162,313 exhibits high affinity for the AT1 receptor. |
| IC50 (AT2 Receptor) | 2.0 nM | - | L-162,313 also shows high affinity for the AT2 receptor. |
| Phosphoinositide Turnover (EC50) | - | ~3 nM (in rat hepatocytes)[1] | Angiotensin II is a potent stimulator of this key signaling pathway. Data for a direct comparison with L-162,313 is not readily available. |
| Phosphoinositide Turnover (% Increase) | Activates pathway[2] | 65% increase at 0.1 µM (in vascular smooth muscle cells)[3] | Both compounds activate the phosphoinositide signaling cascade, a key mechanism for their physiological effects. |
Table 2: In Vivo Physiological Effects in Rats
| Parameter | L-162,313 | Angiotensin II | Key Findings |
| Maximum Pressor Response (Increase in Mean Arterial Pressure) | Not different from Angiotensin II[2] | ~45.3 mmHg (at 270 ng/kg/min for 1 hr) | Both compounds can elicit a similar maximal increase in blood pressure. |
| Duration of Pressor Response | Greatly exceeded that of Angiotensin II[2] | Short-lived | L-162,313 has a significantly longer-lasting effect on blood pressure compared to the transient effect of Angiotensin II. |
| Aldosterone Release | Data not available | Potent stimulator | The effect of L-162,313 on aldosterone secretion has not been extensively reported in publicly available literature. |
Signaling Pathways
Both L-162,313 and Angiotensin II primarily exert their vasoconstrictive and other cellular effects through the activation of the AT1 receptor, which is coupled to the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
AT1 Receptor Signaling Pathway for L-162,313 and Angiotensin II.
Experimental Protocols
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol describes the methodology for measuring the direct pressor effects of intravenously administered L-162,313 and Angiotensin II in conscious, unrestrained rats.
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300 g) are used.
-
Animals are anesthetized, and catheters are surgically implanted into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).
-
Catheters are exteriorized at the back of the neck and protected by a tether system.
-
Animals are allowed to recover for at least 24 hours post-surgery to ensure the dissipation of anesthetic effects.
2. Blood Pressure Monitoring:
-
The arterial catheter is connected to a pressure transducer, and the signal is amplified and recorded using a data acquisition system.
-
Mean Arterial Pressure (MAP) is continuously monitored and recorded.
-
A baseline MAP is established for at least 30 minutes before any drug administration.
3. Drug Administration:
-
L-162,313 and Angiotensin II are dissolved in a sterile saline solution.
-
The compounds are administered as a bolus intravenous injection through the jugular vein catheter.
-
A range of doses for each compound is typically tested to establish a dose-response relationship.
4. Data Analysis:
-
The change in MAP from the baseline is calculated for each dose.
-
The maximum increase in MAP and the duration of the pressor response are determined.
-
The duration is typically defined as the time taken for the MAP to return to within 10% of the baseline level.
Experimental workflow for in vivo blood pressure measurement.
In Vitro Phosphoinositide Turnover Assay
This protocol outlines the measurement of inositol phosphate accumulation in cultured rat aortic smooth muscle cells in response to L-162,313 and Angiotensin II, as an indicator of phosphoinositide turnover.
1. Cell Culture and Labeling:
-
Rat aortic smooth muscle cells are cultured to near confluence in appropriate growth medium.
-
The cells are then incubated in an inositol-free medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
2. Stimulation:
-
After labeling, the cells are washed to remove unincorporated [³H]myo-inositol.
-
The cells are pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
L-162,313 or Angiotensin II is added to the cells at various concentrations and incubated for a specified time (e.g., 30 minutes).
3. Extraction and Separation of Inositol Phosphates:
-
The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid).
-
The aqueous soluble inositol phosphates are separated from the lipid fraction by chloroform/methanol extraction.
-
The total inositol phosphates in the aqueous phase are separated by anion-exchange chromatography.
4. Quantification:
-
The radioactivity of the eluted fractions containing the inositol phosphates is measured by liquid scintillation counting.
-
The results are expressed as the fold increase or percentage increase in [³H]inositol phosphate accumulation over the basal (unstimulated) levels.
Experimental workflow for phosphoinositide turnover assay.
Conclusion
L-162,313 and Angiotensin II share the ability to activate both AT1 and AT2 receptors, leading to similar maximal pressor responses in vivo. However, a key differentiator is the significantly prolonged duration of action of L-162,313 compared to the transient effects of Angiotensin II. Both compounds stimulate the phosphoinositide turnover pathway, a critical signaling mechanism for their physiological effects. Further research is warranted to directly compare the potency of L-162,313 and Angiotensin II in stimulating this pathway and to elucidate the effects of L-162,313 on aldosterone secretion. This guide provides a foundational comparison to aid researchers in the design and interpretation of studies involving these two important modulators of the renin-angiotensin system.
References
- 1. Angiotensin II stimulates phosphoinositide turnover and phosphorylase through AII-1 receptors in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of L-162,313: a nonpeptide that mimics the biological actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II increases proto-oncogene expression and phosphoinositide turnover in vascular smooth muscle cells via the angiotensin II AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-162313 and Other Nonpeptide AT1 Receptor Agonists for Researchers
This guide provides a detailed comparison of L-162311, the first reported nonpeptide angiotensin II (Ang II) type 1 (AT1) receptor agonist, with other notable nonpeptide AT1 receptor ligands.[1] It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes relevant signaling pathways and workflows.
Introduction to Nonpeptide AT1 Receptor Agonists
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with Ang II as its primary effector peptide. Ang II exerts its physiological effects, including vasoconstriction and aldosterone secretion, by activating the AT1 receptor, a G protein-coupled receptor (GPCR). While peptide-based agonists have been well-characterized, nonpeptide agonists offer potential advantages in terms of oral bioavailability and metabolic stability. L-162313 was a pioneering nonpeptide agonist that mimics the biological actions of Ang II.[1] This guide will compare this compound with other synthetic nonpeptide ligands that modulate AT1 receptor activity, including a full agonist, a biased agonist, and a related selective AT2 receptor agonist.
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of this compound and other relevant nonpeptide AT1 receptor ligands based on published in vitro studies.
Table 1: AT1 Receptor Binding Affinities
| Compound | Receptor Subtype(s) | Radioligand | Cell Line | Binding Parameter | Value | Reference |
| This compound | Rat AT1A, AT1B, AT2 | [¹²⁵I][Sar¹]Angiotensin II | COS-7 | Kᵢ | 207 nM, 226 nM, 276 nM | [2] |
| R794847 | Human AT1 | [¹²⁵I][Sar¹,Ile⁸]Ang II | HEK293 | K𝘥 | 48 nM | |
| R781253 (Inverse Agonist) | Human AT1 | [¹²⁵I][Sar¹,Ile⁸]Ang II | HEK293 | K𝘥 | 21 nM | |
| R239470 (Neutral Antagonist) | Human AT1 | [¹²⁵I][Sar¹,Ile⁸]Ang II | HEK293 | K𝘥 | 0.8 nM | |
| Compound 21 (C21/M24) | Human AT1, AT2 | [¹²⁵I][Sar¹,Ile⁸]Ang II | HEK293 | Kᵢ | >10,000 nM, 0.4 nM | [3] |
Table 2: AT1 Receptor Functional Activity (Inositol Phosphate Accumulation)
| Compound | Cell Line | Efficacy (Eₘₐₓ) | Potency (EC₅₀) | Reference |
| This compound | COS-7 (Rat AT1A) | ~50% of Ang II | 33 ± 11 nM | [4] |
| This compound | Monkey Kidney (AT1A) | 34.9% of Ang II | Not Reported | [2] |
| This compound | Monkey Kidney (AT1B) | 23.3% of Ang II | Not Reported | [2] |
| This compound | CHO (Rat AT1) | ~3% of Ang II | Not Reported | [4] |
| R794847 | Not Reported | Agonist (Increased IP production) | Not Reported |
Signaling Pathways and Biased Agonism
Activation of the AT1 receptor by an agonist typically initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (IPs) and diacylglycerol (DAG). This canonical pathway results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
In addition to G protein-dependent signaling, AT1 receptor activation can also trigger G protein-independent pathways mediated by β-arrestins.[5] Ligands that preferentially activate one pathway over the other are termed "biased agonists". While data on the biased agonist profile of this compound is limited, the development of biased ligands for the AT1 receptor, such as the peptide-based TRV120027, has highlighted the therapeutic potential of selectively targeting the β-arrestin pathway, which has been associated with cardioprotective effects.[6]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound for the AT1 receptor.
Detailed Methodology:
-
Membrane Preparation: Cells (e.g., COS-7 or HEK293) transiently or stably expressing the AT1 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I][Sar¹,Ile⁸]Ang II) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a compound to stimulate the Gq-protein signaling pathway by quantifying the accumulation of inositol phosphates.
Detailed Methodology:
-
Cell Culture and Labeling: Cells expressing the AT1 receptor are cultured in multi-well plates. The cells are then incubated overnight with a medium containing a radioactive precursor, such as [³H]myo-inositol, to label the cellular phosphoinositide pool.
-
Agonist Stimulation: The cells are washed and then incubated with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate. The cells are then stimulated with varying concentrations of the test agonist for a defined period.
-
Extraction of Inositol Phosphates: The reaction is terminated by the addition of an acidic solution (e.g., perchloric acid or a mixture of methanol, water, and HCl). The aqueous phase containing the inositol phosphates is then separated.
-
Purification and Quantification: The total inositol phosphates are purified using anion-exchange chromatography. The radioactivity of the eluted fractions is measured by liquid scintillation counting.
-
Data Analysis: The amount of radioactivity is plotted against the log concentration of the agonist to generate a dose-response curve. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist are determined from this curve.
Conclusion
This compound remains a significant tool compound as one of the first nonpeptide AT1 receptor agonists. The comparative data presented here highlights the diversity of pharmacological profiles that can be achieved with nonpeptide structures targeting the AT1 receptor, ranging from full agonism (R794847) to inverse agonism (R781253) and high selectivity for related receptors (Compound 21 for AT2). The emergence of biased agonism as a key concept in GPCR pharmacology opens new avenues for the development of AT1 receptor modulators with improved therapeutic profiles. The experimental protocols detailed in this guide provide a foundation for researchers to further characterize these and novel nonpeptide AT1 receptor ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Arrestin Biased Agonist Targeting the Brain Angiotensin II Type 1 Receptor Increases Aversion to Saline and Lowers Blood Pressure in DOCA-salt Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-162313's Agonist Activity at the Angiotensin II Type 2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-162313's performance as an Angiotensin II Type 2 (AT2) receptor agonist against other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the understanding of its pharmacological profile.
Executive Summary
This compound is a non-peptide small molecule that has been characterized as a dual agonist for both the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. While its activity at the AT1 receptor is well-documented, this guide focuses on the validation of its agonist properties at the AT2 receptor. Through a comparative analysis of binding affinities and functional assay data, we aim to provide a clear perspective on this compound's utility as a tool for studying AT2 receptor signaling and its potential as a therapeutic agent. For comparative purposes, this guide includes data on the well-established selective AT2 receptor agonist, CGP 42112A, and the selective AT2 receptor antagonist, PD-123319.
Comparative Analysis of Receptor Binding Affinity
The initial step in validating a compound's activity at a specific receptor is to determine its binding affinity. Radioligand binding assays are commonly employed for this purpose, where the compound of interest competes with a radiolabeled ligand for binding to the receptor. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is then determined to quantify the compound's affinity.
| Compound | Receptor Subtype | Reported IC50 (nM) | Reported Ki (nM) |
| This compound | AT1 | 1.1 | 207, 226 |
| AT2 | 2.0 | 276 | |
| CGP 42112A | AT2 | - | 0.24 |
| PD-123319 | AT2 | 34 | - |
Note: IC50 and Ki values can vary between studies depending on the experimental conditions, such as the cell type and radioligand used.
The data indicates that this compound exhibits comparable nanomolar affinity for both AT1 and AT2 receptors, confirming its dual agonist nature. In contrast, CGP 42112A demonstrates high and selective affinity for the AT2 receptor, while PD-123319 is a potent and selective antagonist for the AT2 receptor.
Functional Validation of AT2 Receptor Agonism
Beyond binding, functional assays are crucial to confirm that a ligand not only binds to the receptor but also elicits a biological response. Activation of the AT2 receptor is known to trigger several downstream signaling pathways, including the activation of protein phosphatases, leading to the dephosphorylation of key signaling molecules like ERK1/2, and the stimulation of nitric oxide (NO) production. Furthermore, in neuronal cell lines, AT2 receptor activation has been shown to promote neurite outgrowth.
ERK1/2 Phosphorylation
Activation of the AT2 receptor can lead to the dephosphorylation (inactivation) of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key signaling node in cell proliferation and differentiation. This effect is often studied using Western blotting to measure the levels of phosphorylated ERK1/2.
Experimental Data Summary:
Nitric Oxide (NO) Production
A hallmark of AT2 receptor activation is the stimulation of nitric oxide (NO) production, a key signaling molecule involved in vasodilation and other physiological processes. This is often measured using the Griess assay, which detects nitrite, a stable breakdown product of NO.
Experimental Data Summary:
Studies have demonstrated that AT2 receptor activation leads to increased NO production. For instance, the selective AT2 agonist CGP 42112A has been shown to stimulate NO release in various cell types, and this effect is inhibited by the AT2 antagonist PD-123319. Although direct quantitative data for this compound-induced NO production via the AT2 receptor is limited, its demonstrated agonist activity at this receptor strongly suggests it would also stimulate NO synthesis in a dose-dependent and PD-123319-sensitive manner.
Neurite Outgrowth
In neuronal cell lines, such as PC12 and SH-SY5Y, activation of the AT2 receptor has been shown to promote neurite outgrowth, a critical process in neuronal development and regeneration. This is typically quantified by measuring the length and number of neurites extending from the cell body.
Experimental Data Summary:
The selective AT2 receptor agonist CGP 42112A has been shown to induce neurite outgrowth in various neuronal cell models. This effect is specifically mediated by the AT2 receptor, as it is blocked by the antagonist PD-123319. Given this compound's agonist activity at the AT2 receptor, it is expected to promote neurite outgrowth in a similar fashion.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound to the AT2 receptor.
Experimental workflow for a radioligand binding assay.
Protocol Details:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human AT2 receptor.
-
Harvest and homogenize the cells in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in a suitable binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable AT2 receptor radioligand (e.g., [125I]CGP 42112A).
-
Add increasing concentrations of the test compound (this compound) to compete for binding.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Western Blot for ERK1/2 Phosphorylation
This protocol describes the measurement of ERK1/2 phosphorylation in response to AT2 receptor activation.
Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.
Protocol Details:
-
Cell Culture and Treatment:
-
Plate cells expressing the AT2 receptor in multi-well plates.
-
Serum-starve the cells to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with different concentrations of this compound for various time points. Include a control group treated with vehicle and a group pre-treated with PD-123319.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol details the measurement of NO production in cell culture supernatant.
Experimental workflow for the Griess assay to measure nitric oxide production.
Protocol Details:
-
Cell Culture and Treatment:
-
Seed cells known to produce NO in response to AT2 receptor activation (e.g., endothelial cells) in a multi-well plate.
-
Treat the cells with various concentrations of this compound. Include appropriate controls (vehicle, CGP 42112A, and pre-treatment with PD-123319).
-
After the desired incubation time, collect the cell culture supernatant.
-
-
Griess Assay:
-
In a new multi-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate the plate at room temperature in the dark for the color to develop.
-
Measure the absorbance of the samples at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Use the standard curve to determine the concentration of nitrite in the experimental samples.
-
Neurite Outgrowth Assay
This protocol outlines a method for quantifying neurite outgrowth in a neuronal cell line.
Experimental workflow for a neurite outgrowth assay.
Protocol Details:
-
Cell Culture and Treatment:
-
Plate a suitable neuronal cell line (e.g., SH-SY5Y or PC12) on a coated surface that promotes cell attachment.
-
Treat the cells with different concentrations of this compound. Include positive (e.g., Nerve Growth Factor or CGP 42112A) and negative (vehicle) controls, as well as a group pre-treated with PD-123319.
-
Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for neurite outgrowth.
-
-
Imaging and Analysis:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain them with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody.
-
Acquire images of the cells using a fluorescence microscope.
-
Use image analysis software to automatically or manually trace and measure the length of the neurites and count the number of neurite-bearing cells.
-
Signaling Pathways
Activation of the AT2 receptor by an agonist like this compound initiates a cascade of intracellular events. The diagram below illustrates a simplified overview of the key signaling pathways associated with AT2 receptor activation.
Simplified signaling pathway of AT2 receptor activation.
Conclusion
The available data indicates that this compound is a potent agonist at the AT2 receptor, with a binding affinity in the nanomolar range. While direct quantitative data for its functional activity in AT2R-mediated signaling pathways such as ERK1/2 dephosphorylation, nitric oxide production, and neurite outgrowth is still emerging, its established agonist profile suggests it would produce effects comparable to other known AT2 receptor agonists like CGP 42112A. The provided experimental protocols offer a framework for researchers to further characterize and validate the AT2 receptor agonist activity of this compound and other novel compounds. This comparative guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development who are interested in the therapeutic potential of targeting the AT2 receptor.
Unveiling the Receptor Selectivity Profile of L-162313: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused analysis of the cross-reactivity of L-162313 with other receptor systems. This compound is recognized as a nonpeptide agonist for the angiotensin II (Ang II) receptors, playing a role in the renin-angiotensin system.[1] Understanding its selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects. This document summarizes the available binding affinity data, outlines experimental protocols for assessing receptor cross-reactivity, and visualizes key pathways and workflows.
Quantitative Analysis of this compound Receptor Binding Affinity
The primary target receptors for this compound are the angiotensin II receptor subtypes. Experimental data has quantified its binding affinity for rat AT1A, AT1B, and AT2 receptors. Notably, a comprehensive screening of this compound against a broad panel of other receptor families, such as adrenergic, dopaminergic, or serotonergic receptors, is not extensively documented in publicly available literature. The available data exclusively centers on its interaction with the angiotensin II receptor system.
Below is a summary of the known binding affinities of this compound.
| Receptor Subtype | Ligand | Ki (nM) | Species |
| Angiotensin AT1A | This compound | 207 | Rat |
| Angiotensin AT1B | This compound | 226 | Rat |
| Angiotensin AT2 | This compound | 276 | Rat |
Data sourced from studies on individually expressed receptors in COS-7 cells.[2]
Functional Activity at Angiotensin Receptors
Beyond binding affinity, this compound has demonstrated functional activity as a partial agonist at AT1A and AT1B receptors. In cellular assays, it has been shown to stimulate inositol phosphate accumulation, a key second messenger in the signaling cascade of these receptors.[2] However, the maximal response observed was lower than that of the endogenous ligand, angiotensin II.[2]
Experimental Protocols
To evaluate the cross-reactivity of a compound like this compound, a series of standardized in vitro assays are typically employed. These assays are crucial for determining the selectivity profile and identifying potential off-target interactions.
Radioligand Binding Assays
This is a fundamental technique to determine the binding affinity of a test compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a panel of diverse receptors.
Materials:
-
Cell membranes or purified receptors of interest.
-
A specific radioligand for each receptor being tested.
-
This compound at varying concentrations.
-
Assay buffer (specific to each receptor).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the receptor preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the receptor-ligand complexes.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (e.g., Second Messenger Assays)
Functional assays are essential to determine whether the binding of a compound to a receptor results in a biological response (agonist, antagonist, or inverse agonist activity).
Objective: To characterize the functional effect of this compound at any identified off-target receptors.
Materials:
-
Intact cells expressing the receptor of interest.
-
This compound at varying concentrations.
-
Specific assay reagents to measure the downstream signaling molecules (e.g., cAMP, inositol phosphates, or calcium).
-
A plate reader or other suitable detection instrument.
Procedure:
-
Cell Culture: Cells expressing the target receptor are cultured to an appropriate density.
-
Compound Addition: The cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for a specific period to allow for a functional response.
-
Signal Detection: The level of the specific second messenger is measured using a suitable detection kit and instrument. For example, inositol phosphate accumulation can be measured using radio-immunoassays or fluorescence-based methods.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
Visualizing Pathways and Workflows
Angiotensin II Receptor Signaling Pathway
The primary target of this compound, the Angiotensin II Type 1 (AT1) receptor, is a G-protein coupled receptor (GPCR) that activates the phospholipase C (PLC) pathway. The diagram below illustrates this signaling cascade.
Caption: this compound activates the AT1 receptor, leading to downstream signaling.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound against a panel of receptors.
Caption: A stepwise approach to determine the cross-reactivity profile.
References
A Comparative Analysis of the In Vivo Pressor Response of L-162,313 and Other Vasopressors
This guide provides a detailed comparison of the in vivo pressor effects of L-162,313, a nonpeptide angiotensin II (ANG II) receptor agonist, with other key vasopressors: Angiotensin II, Norepinephrine, and Vasopressin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative potencies, mechanisms of action, and experimental evaluation.
Quantitative Comparison of Pressor Responses
The following table summarizes the in vivo pressor effects of L-162,313 and other selected vasopressors based on intravenous administration in rats.
| Vasopressor | Mechanism of Action | Dose Range (in rats) | Maximum Increase in Mean Arterial Pressure (MAP) | Duration of Action |
| L-162,313 | Angiotensin II AT1 Receptor Agonist | Not explicitly quantified in available literature for a specific pressor response. | Comparable to the maximum response of Angiotensin II[1]. | Significantly longer than Angiotensin II[1]. |
| Angiotensin II | Angiotensin II AT1 Receptor Agonist | 16.7 - 270 ng/kg/min | ~40-50 mmHg[2][3] | Short-lived |
| Norepinephrine | α1-Adrenergic Receptor Agonist | 0.1 - 0.5 µg/kg/min | 20-40 mmHg[4] | Short-lived |
| Arginine Vasopressin | Vasopressin V1a Receptor Agonist | 0.02 - 0.62 µg/kg | Dose-dependent increase | Prolonged[5] |
Signaling Pathways and Experimental Workflow
To understand the mechanisms underlying the pressor responses, the following diagrams illustrate the signaling pathway of L-162,313 and a typical experimental workflow for evaluating in vivo pressor activity.
Experimental Protocols
The following is a generalized protocol for assessing the in vivo pressor response of a test compound in a rat model.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained, for example, with an intraperitoneal injection of a ketamine/xylazine cocktail or sodium pentobarbital.
2. Surgical Preparation:
-
Cannulation: The carotid artery or femoral artery is cannulated with a polyethylene catheter connected to a pressure transducer for direct and continuous measurement of arterial blood pressure. The jugular vein or femoral vein is cannulated for intravenous administration of the test compounds.
3. Experimental Procedure:
-
Acclimatization: Following surgery, the animal is allowed a stabilization period to ensure baseline hemodynamic parameters are stable.
-
Baseline Recording: Baseline mean arterial pressure (MAP) and heart rate are recorded for a defined period before drug administration.
-
Drug Administration: The test compound (e.g., L-162,313) or a reference vasopressor (e.g., Angiotensin II) is administered intravenously, typically as a bolus injection or a continuous infusion.
-
Data Acquisition: Arterial blood pressure is continuously recorded using a data acquisition system.
-
Data Analysis: The change in MAP from the baseline is calculated to determine the pressor response. Dose-response curves can be generated by administering a range of doses.
4. Key Parameters Measured:
-
Mean Arterial Pressure (MAP)
-
Systolic and Diastolic Blood Pressure
-
Heart Rate
Discussion of Comparative Effects
L-162,313 distinguishes itself from the endogenous peptide Angiotensin II primarily through its pharmacokinetic profile. While both elicit a comparable maximal pressor response by acting as agonists at the AT1 receptor, the nonpeptide nature of L-162,313 results in a significantly prolonged duration of action[1]. This suggests greater stability and resistance to degradation in vivo compared to Angiotensin II.
In comparison to other classes of vasopressors, such as the catecholamine Norepinephrine and the neurohypophysial hormone Vasopressin, L-162,313 acts through a distinct signaling pathway. Norepinephrine mediates vasoconstriction via α1-adrenergic receptors, while Vasopressin acts on V1a receptors. The choice of vasopressor in a research or clinical context is therefore dependent on the desired mechanism of action and duration of effect. The prolonged pressor response of L-162,313 makes it a valuable tool for studies requiring sustained activation of the angiotensin system.
References
- 1. Discovery of L-162,313: a nonpeptide that mimics the biological actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pressor action of intravenous angiotensin II reduces drinking response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of fast and slow pressor effects of angiotensin II in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The delayed pressor response to small doses of intravenous noradrenaline in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged pressor responses to intravenously injected vasopressin in anaesthetized Brattleboro rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-162,313 and Endogenous Angiotensin II Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the non-peptide angiotensin II receptor agonist, L-162,313, and the endogenous octapeptide, angiotensin II (Ang II). The following sections present a comprehensive overview of their performance based on available experimental data, focusing on receptor binding, functional activity in key physiological processes, and detailed experimental methodologies.
Introduction
Angiotensin II is the primary effector of the renin-angiotensin system, playing a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling. It exerts its effects through two main G protein-coupled receptors, AT1 and AT2. L-162,313 is a synthetic, non-peptide molecule that also acts as an agonist at these receptors. Understanding the comparative efficacy of L-162,313 and endogenous Ang II is vital for the development of novel therapeutics targeting the renin-angiotensin system.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the binding affinities and functional efficacies of L-162,313 and angiotensin II.
| Compound | Receptor Subtype | Binding Affinity (IC50/Ki) | Assay System |
| L-162,313 | AT1 | IC50: 1.1 nM[1] | Not Specified |
| AT2 | IC50: 2.0 nM[1] | Not Specified | |
| AT1A | Ki: 207 nM[2] | COS-7 cells expressing rat AT1A | |
| AT1B | Ki: 226 nM[2] | COS-7 cells expressing rat AT1B | |
| AT2 | Ki: 276 nM[2] | COS-7 cells expressing rat AT2 | |
| Angiotensin II | AT1 & AT2 | High Affinity (not specified) | Various |
Table 1: Receptor Binding Affinity. This table outlines the binding affinities of L-162,313 and Angiotensin II to the AT1 and AT2 receptor subtypes.
| Functional Assay | Compound | Efficacy (Maximal Response) | Potency (EC50) | Assay System |
| Inositol Phosphate Accumulation | L-162,313 | 34.9% of Ang II (AT1A)[2] | Not Reported | Monkey kidney cells expressing rat AT1A |
| 23.3% of Ang II (AT1B)[2] | Not Reported | Monkey kidney cells expressing rat AT1B | ||
| Angiotensin II | 100% (Reference) | Not Reported | Monkey kidney cells expressing rat AT1 | |
| Vasoconstriction (Pressor Response) | L-162,313 | Not different from Ang II | Not Reported | In vivo (rats) |
| Angiotensin II | 100% (Reference) | Not Reported | In vivo (rats) | |
| Aldosterone Release | L-162,313 | Not Reported | Not Reported | Not Reported |
| Angiotensin II | Stimulates release | Not Reported | Human adrenocortical cell lines[3][4] |
Table 2: Functional Efficacy and Potency. This table compares the functional responses induced by L-162,313 and Angiotensin II in key physiological assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Angiotensin II Receptor Binding Assay
This protocol is a general representation of a radioligand binding assay used to determine the binding affinity of compounds to angiotensin II receptors.
Objective: To determine the inhibitory constant (Ki) of L-162,313 for AT1 and AT2 receptors.
Materials:
-
Cell membranes prepared from COS-7 cells transiently expressing either rat AT1A, AT1B, or AT2 receptors.
-
Radioligand: [125I][Sar1]angiotensin II.
-
Unlabeled ligands: L-162,313 and unlabeled angiotensin II.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% bovine serum albumin, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with varying concentrations of the unlabeled competitor (L-162,313 or angiotensin II) and a fixed concentration of [125I][Sar1]angiotensin II.
-
Incubations are carried out in the binding buffer at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled angiotensin II.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This protocol describes a method to measure the functional agonistic activity of compounds at Gq-coupled receptors like the AT1 receptor.
Objective: To compare the ability of L-162,313 and angiotensin II to stimulate the production of inositol phosphates.
Materials:
-
Monkey kidney cells (e.g., COS-7) expressing rat AT1A or AT1B receptors.
-
[3H]myo-inositol.
-
Cell culture medium.
-
Stimulation buffer containing LiCl.
-
L-162,313 and angiotensin II.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Label the cells by incubating them with [3H]myo-inositol in the culture medium overnight.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells in a stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with various concentrations of L-162,313 or angiotensin II for a defined period.
-
Terminate the stimulation by adding a solution like perchloric acid to lyse the cells and precipitate proteins.
-
Neutralize the cell lysates.
-
Separate the inositol phosphates from free inositol using anion-exchange chromatography with Dowex AG1-X8 resin.
-
Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Plot the data as a concentration-response curve to determine the maximal response (Emax) and the EC50 value (the concentration producing 50% of the maximal response).
Aldosterone Release Assay
This protocol outlines a general method for assessing the stimulation of aldosterone secretion from adrenal cells.
Objective: To determine the effect of L-162,313 and angiotensin II on aldosterone release.
Materials:
-
Cell culture medium.
-
L-162,313 and angiotensin II.
Procedure:
-
Culture the adrenocortical cells to an appropriate confluency.
-
Wash the cells and incubate them in a serum-free medium for a period to establish baseline conditions.
-
Treat the cells with various concentrations of L-162,313 or angiotensin II.
-
Incubate for a specified time (e.g., 24 or 48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of aldosterone in the supernatant using a commercially available RIA or ELISA kit, following the manufacturer's instructions.
-
Normalize the aldosterone concentration to the amount of cell protein.
-
Analyze the data to determine the dose-dependent effect of each compound on aldosterone secretion.
Mandatory Visualization
Angiotensin II AT1 Receptor Signaling Pathway
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Inositol Phosphate Accumulation Assay
Caption: Workflow for an inositol phosphate accumulation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional interactions of L-162,313 with angiotensin II receptor subtypes and mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of aldosterone production among human adrenocortical cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A simplified radioimmunoassay for plasma aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpco.com [alpco.com]
L-162,313: A Comparative Analysis of its Selectivity for Angiotensin Receptors
For researchers and professionals in drug development, understanding the precise selectivity of a compound for its target is paramount. This guide provides a comparative analysis of L-162,313, a nonpeptide compound, and its interaction with angiotensin II receptor subtypes, AT1 and AT2. This document synthesizes available experimental data to offer a clear perspective on its performance relative to other well-established angiotensin receptor blockers (ARBs).
Overview of L-162,313 and Angiotensin Receptor Blockers
L-162,313 is a nonpeptide molecule that has been investigated for its effects on the renin-angiotensin system.[1] This system plays a crucial role in regulating blood pressure and cardiovascular homeostasis, primarily through the actions of angiotensin II, which exerts its effects by binding to AT1 and AT2 receptors.[2][3]
Angiotensin Receptor Blockers (ARBs) are a class of drugs that selectively block the AT1 receptor, thereby antagonizing the vasoconstrictive and other hypertensive effects of angiotensin II.[4][5] Commercially available ARBs, such as losartan, valsartan, and candesartan, are widely used in the treatment of hypertension and other cardiovascular diseases. These drugs exhibit high selectivity for the AT1 receptor over the AT2 receptor.[4][6]
The functional profile of L-162,313 has been described with some ambiguity in the literature, with some studies characterizing it as an agonist that mimics the actions of angiotensin II, while others suggest it has partial agonist and antagonist properties.[1][7] This dual activity profile distinguishes it from traditional ARBs, which are primarily antagonists.
Comparative Binding Affinity
The selectivity of a compound is quantitatively expressed by its binding affinity (Ki) or the concentration required to inhibit 50% of binding (IC50) at the target receptors. A lower Ki or IC50 value indicates a higher binding affinity.
One key study characterized L-162,313 by its ability to displace radiolabeled angiotensin II from rat angiotensin receptors expressed in COS-7 cells.[7] The results from this study are presented below, alongside data for other commonly used ARBs for a comparative perspective. It is important to note that the data for the comparator ARBs are compiled from various sources and were not determined in a head-to-head study with L-162,313, which may introduce variability due to different experimental conditions.
| Compound | Receptor Subtype | Ki (nM) | AT1 vs. AT2 Selectivity |
| L-162,313 | AT1A | 207[7] | ~1.3-fold for AT1A over AT2 |
| AT1B | 226[7] | ~1.2-fold for AT1B over AT2 | |
| AT2 | 276[7] | ||
| Losartan | AT1 | Varies | ~1,000-fold for AT1[6][8] |
| Valsartan | AT1 | Varies | ~20,000 to 30,000-fold for AT1[6][8] |
| Candesartan | AT1 | Varies | >10,000-fold for AT1[8] |
| Telmisartan | AT1 | Varies | >3,000-fold for AT1[8] |
Note: Ki values for Losartan, Valsartan, Candesartan, and Telmisartan are not provided as directly comparable figures from a single study alongside L-162,313. The selectivity ratios are presented to illustrate the significant AT1 preference of these established ARBs.
From the available data, L-162,313 demonstrates relatively similar and moderate affinity for both AT1 and AT2 receptor subtypes, in contrast to the high selectivity of established ARBs for the AT1 receptor.
Experimental Protocols
The determination of binding affinities for L-162,313 and other ARBs typically involves radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Binding Assay for Angiotensin Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., L-162,313) for AT1 and AT2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Lines: COS-7 cells transiently expressing either rat AT1A, AT1B, or AT2 receptors.
-
Radioligand: [125I][Sar1]angiotensin II.
-
Test Compound: L-162,313.
-
Competitors: Unlabeled angiotensin II (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]
-
Filtration Apparatus: 96-well cell harvester with GF/C filters presoaked in 0.3% polyethyleneimine (PEI).[9]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture COS-7 cells expressing the receptor of interest.
-
Harvest the cells and homogenize them in cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[9]
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein per well).
-
Add increasing concentrations of the test compound (L-162,313).
-
Add a fixed concentration of the radioligand, [125I][Sar1]angiotensin II.
-
For determining non-specific binding, add a high concentration of unlabeled angiotensin II to a set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[9]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the GF/C filters using the cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[9]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Molecular Interactions and Processes
To better understand the context of L-162,313's activity, the following diagrams illustrate the angiotensin receptor signaling pathways and a typical experimental workflow.
Caption: Angiotensin II receptor signaling pathways and points of interaction for L-162,313 and ARBs.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. Discovery of L-162,313: a nonpeptide that mimics the biological actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 3. Angiotensin receptors: physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor blockers: review of the binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. medkoo.com [medkoo.com]
- 8. academic.oup.com [academic.oup.com]
- 9. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of L-162313 and Losartan on AT1 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the non-peptide angiotensin II receptor agonist, L-162313, and the widely used angiotensin II receptor antagonist, losartan. The focus of this comparison is their respective effects on the Angiotensin II Type 1 (AT1) receptor signaling pathway. This document summarizes key quantitative data, outlines experimental protocols for the cited assays, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to L-162312 and Losartan
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with the AT1 receptor playing a central role in mediating the physiological effects of its primary effector peptide, Angiotensin II (Ang II). Dysregulation of the RAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. Consequently, the AT1 receptor is a major target for therapeutic intervention.
Losartan , the first orally active, non-peptide AT1 receptor antagonist, revolutionized the treatment of hypertension.[1] It acts as a competitive antagonist, blocking the binding of Ang II to the AT1 receptor and thereby inhibiting downstream signaling cascades that lead to vasoconstriction, aldosterone release, and cellular growth.[2] Losartan is metabolized in the liver to its more potent active metabolite, EXP3174, which exhibits non-competitive antagonism.[3]
In contrast, This compound is a non-peptide ligand that acts as an agonist at the AT1 receptor, mimicking the biological actions of Ang II.[4] As a research tool, this compound is invaluable for probing the structure and function of the AT1 receptor and for understanding the molecular mechanisms of receptor activation by non-peptide ligands.
This guide will delve into the distinct pharmacological profiles of these two compounds, providing a comparative framework for researchers studying AT1 receptor signaling.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and losartan, derived from various in vitro studies. It is important to note that these values are from different experimental systems and should be considered in that context.
Table 1: Receptor Binding Affinity
| Compound | Parameter | Value | Assay System |
| This compound | Ki | 207 nM | Rat AT1A Receptor (expressed in COS-7 cells) |
| Ki | 226 nM | Rat AT1B Receptor (expressed in COS-7 cells) | |
| Ki | 276 nM | Rat AT2 Receptor (expressed in COS-7 cells) | |
| Losartan | IC50 | ~20 nM | AT1 Receptor Binding |
| pKi | 7.17 ± 0.07 | Wild-type AT1 Receptors (expressed in COS-7 cells) | |
| EXP3174 (active metabolite of Losartan) | Affinity | 20-30 times greater than losartan | AT1 Receptor |
Table 2: Functional Activity
| Compound | Parameter | Value | Assay System |
| This compound | Maximal Response (Inositol Phosphate Accumulation) | 34.9% of Angiotensin II | Monkey kidney cells expressing AT1A receptors[4] |
| Maximal Response (Inositol Phosphate Accumulation) | 23.3% of Angiotensin II | Monkey kidney cells expressing AT1B receptors[4] | |
| Losartan | Antagonism | Competitive | AT1 Receptor |
| Inverse Agonism | Weaker than olmesartan and valsartan | Constitutively active N111G AT1 mutant receptor[5] |
Signaling Pathways and Mechanisms of Action
The binding of an agonist or antagonist to the AT1 receptor initiates or blocks a cascade of intracellular signaling events. The diagrams below illustrate these pathways and the distinct points of intervention for this compound and losartan.
The diagram above illustrates the canonical Gq-protein coupled signaling pathway activated by the AT1 receptor. Both Angiotensin II and the agonist this compound bind to and activate the receptor, initiating the downstream cascade. In contrast, losartan competitively blocks the binding of agonists, thereby inhibiting the entire signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize the interaction of this compound and losartan with the AT1 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a compound for the AT1 receptor.
Objective: To quantify the affinity of this compound and losartan for the AT1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably or transiently expressing the human or rat AT1 receptor (e.g., CHO or COS-7 cells).
-
Radioligand: A radiolabeled AT1 receptor ligand, such as [125I]Sar1,Ile8-Angiotensin II.
-
Test Compounds: this compound and losartan at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor ligand (e.g., unlabeled Angiotensin II or losartan).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound (this compound or losartan). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the activation of the Gq signaling pathway by quantifying the production of inositol phosphates (IPs), a downstream second messenger.
Objective: To assess the agonist activity of this compound and the antagonist activity of losartan on AT1 receptor-mediated Gq signaling.
Materials:
-
Cells: Intact cells expressing the AT1 receptor (e.g., CHO or HEK293 cells).
-
Radiolabel: [3H]myo-inositol.
-
Stimulation Buffer: A physiological salt solution (e.g., HBSS) containing LiCl (to inhibit inositol monophosphatase).
-
Agonist: Angiotensin II (for antagonist assays).
-
Test Compounds: this compound and losartan.
-
Lysis Solution: e.g., perchloric acid or a commercial lysis buffer.
-
Ion-Exchange Chromatography Columns: To separate the different inositol phosphates.
-
Scintillation Counter.
Procedure:
-
Cell Labeling: Incubate the cells with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl. For antagonist assays, add varying concentrations of losartan during this step.
-
Stimulation: Add the test compound (this compound for agonist assay) or the agonist (Ang II for antagonist assay) and incubate for a defined period (e.g., 30-60 minutes).
-
Lysis and Extraction: Terminate the reaction by adding the lysis solution. Extract the soluble inositol phosphates.
-
Chromatography: Apply the extracts to anion-exchange columns and elute the different inositol phosphates with a stepwise gradient of ammonium formate/formic acid.
-
Quantification: Collect the fractions and measure the radioactivity of the eluted [3H]inositol phosphates using a scintillation counter.
-
Data Analysis: For agonist activity (this compound), plot the amount of [3H]IPs produced as a function of compound concentration to determine the EC50 and maximal response. For antagonist activity (losartan), plot the inhibition of Ang II-stimulated [3H]IPs production as a function of losartan concentration to determine the IC50.
Intracellular Calcium Mobilization Assay
This is another functional assay that measures Gq activation by detecting changes in intracellular calcium concentration ([Ca2+]i).
Objective: To measure the ability of this compound to induce calcium mobilization and the ability of losartan to inhibit Ang II-induced calcium mobilization.
Materials:
-
Cells: Cells expressing the AT1 receptor.
-
Calcium-sensitive Fluorescent Dye: e.g., Fura-2 AM, Fluo-4 AM.
-
Assay Buffer: A physiological salt solution.
-
Agonist: Angiotensin II.
-
Test Compounds: this compound and losartan.
-
Fluorescence Plate Reader or Microscope: Capable of kinetic fluorescence measurements.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Addition:
-
Agonist Assay (this compound): Add varying concentrations of this compound and immediately begin measuring the fluorescence intensity over time.
-
Antagonist Assay (Losartan): Pre-incubate the cells with varying concentrations of losartan, then add a fixed concentration of Ang II (typically the EC80) and measure the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in [Ca2+]i. For agonist activity, determine the EC50 and maximal response. For antagonist activity, determine the IC50 for the inhibition of the Ang II-induced calcium response.
Conclusion
This compound and losartan represent two distinct pharmacological tools for modulating AT1 receptor activity. Losartan, as a competitive antagonist, effectively blocks the detrimental effects of excessive Ang II signaling, forming the basis of its therapeutic efficacy in cardiovascular diseases. In contrast, the agonist properties of this compound make it a valuable probe for elucidating the molecular mechanisms of AT1 receptor activation and for studying the physiological consequences of non-peptide agonist binding.
The data and protocols presented in this guide provide a framework for researchers to design and interpret experiments aimed at further understanding the complex signaling pathways governed by the AT1 receptor. A thorough understanding of the distinct actions of agonists and antagonists is essential for the development of novel and more effective therapeutics targeting the Renin-Angiotensin System.
References
- 1. [Losartan: angiotensin II type 1 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Losartan: a selective angiotensin II type 1 (AT1) receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
Replicating the Biological Actions of PPARγ Agonists: A Comparative Guide to Rosiglitazone and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological actions of the peroxisome proliferator-activated receptor gamma (PPARγ) agonist, Rosiglitazone, with other relevant alternatives. The information presented herein is intended to facilitate the replication of published findings by providing detailed experimental protocols and comparative data.
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2] Activation of PPARγ by agonists like Rosiglitazone leads to the transcription of a suite of genes involved in insulin signaling, adipogenesis, and inflammation, ultimately resulting in improved insulin sensitivity.[3][4] This guide will delve into the key biological actions of Rosiglitazone and compare its performance with other PPAR agonists, including Pioglitazone (a fellow TZD), Fenofibrate (a PPARα agonist), and GW501516 (Cardarine, a PPARδ agonist).
Comparative Analysis of PPAR Agonist Activity
To provide a clear overview of the differential effects of various PPAR agonists, the following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Efficacy: Adipogenesis and Gene Expression
The differentiation of preadipocytes into mature adipocytes is a hallmark of PPARγ activation. The 3T3-L1 cell line is a well-established model for studying this process.[5][6]
Table 1: Effect of Rosiglitazone on Adipogenesis in a Bone Marrow Mesenchymal Stem Cell Line. [1]
| Rosiglitazone Concentration (µM) | Lipid Accumulation (Day 6) | Triglyceride (TG) Levels (Day 6) |
| 0.1 | Stimulated | Significantly Higher vs. Control |
| 1 | Stimulated | Significantly Higher vs. Control |
| 10 | Maximized | Maximized |
| 30 | Maximized | Maximized |
Table 2: Rosiglitazone-mediated Regulation of Gene Expression in Mature 3T3-L1 Adipocytes. [4]
| Gene | Regulation by Rosiglitazone | Pathway |
| Pparg | Downregulated | PPAR Signaling |
| Ucp2 | Upregulated | Energy Metabolism |
| Fasn | Downregulated | Fatty Acid Synthesis |
| Scd1 | Downregulated | Fatty Acid Synthesis |
| Adiponectin | Upregulated | Adipokine Secretion |
| Apolipoprotein E | Upregulated | Adipokine Secretion |
In Vivo and Clinical Efficacy: Glycemic Control and Lipid Profile
Clinical trials provide crucial data on the therapeutic effects of PPAR agonists in humans.
Table 3: Comparison of Rosiglitazone and Pioglitazone on Glycemic Control in Patients with Type 2 Diabetes (Triple Oral Therapy). [7]
| Parameter | Rosiglitazone (8 mg) | Pioglitazone (45 mg) |
| Baseline A1C (%) | 9.3 ± 1.5 | 9.5 ± 1.7 |
| A1C at 4 months (%) | 7.5 ± 1.5 | 7.4 ± 1.3 |
| % Patients with A1C ≤7.5% at 4 months | 65% | 62% |
Table 4: Comparative Effects of Rosiglitazone and Pioglitazone on Lipid Profiles. [8][9]
| Lipid Parameter | Rosiglitazone | Pioglitazone |
| Triglycerides | Increased by 13.1 - 15% | Decreased by 12 - 51.9 mg/dL |
| HDL-C | Increased by 2.4 - 7.8% | Increased by 5.2 - 14.9% |
| LDL-C | Increased by 21.3% | Increased by 12.3% |
Table 5: Effects of Fenofibrate on Lipid Profiles in Patients with Dyslipidemia. [10][11][12]
| Lipid Parameter | Change with Fenofibrate |
| Triglycerides | Decreased by 20 - 50% |
| Total Cholesterol | Decreased by ~10% |
| LDL-C | Decreased by 6 - 15.12 mg/dL |
| HDL-C | Increased by 6.5 - 25% |
Table 6: In Vitro Effects of GW501516 (Cardarine) on Fatty Acid Oxidation. [13][14][15]
| Cell Line | GW501516 Effect | Key Gene Upregulation |
| Rat L6 Myotubes | Increased fatty acid oxidation | Pgc-1α, Cpt-1 |
| Human Myotubes | Increased oleic acid oxidation | Genes in mitochondrial fatty acid oxidation pathway |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
3T3-L1 Preadipocyte Differentiation into Mature Adipocytes
This protocol is widely used to study adipogenesis in vitro.[5][6][16][17]
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.
-
Confluency: Grow cells until they reach 70% confluency, changing the medium every 2-3 days.
-
Differentiation Induction (Day 0): Two days post-confluency, replace the growth medium with MDI induction medium containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (Day 3): Replace the MDI induction medium with insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
Maintenance (Day 5 onwards): Replace the insulin medium with differentiation medium (DMEM with 10% FBS). Feed the cells with fresh differentiation medium every two days. Full differentiation is typically observed by day 8-10, characterized by the accumulation of lipid droplets.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to quantify the mRNA levels of target genes.[18][19][20]
-
RNA Extraction: Isolate total RNA from differentiated 3T3-L1 adipocytes (treated with PPAR agonists or vehicle) using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., Pparg, Adiponectin, Fabp4) and a stable reference gene (e.g., 18S rRNA, Hmbs).
-
Data Analysis: Analyze the amplification data using the ΔΔC(T) method to determine the relative expression levels of the target genes, normalized to the reference gene.
Glucose Uptake Assay using 2-NBDG
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells.[2][3][21][22][23]
-
Cell Culture: Culture differentiated adipocytes in a 96-well plate.
-
Glucose Starvation: Incubate the cells in glucose-free DMEM for 1-2 hours to deplete intracellular glucose.
-
2-NBDG Incubation: Add 2-NBDG (final concentration 50-100 µM) to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Stop the uptake by washing the cells with ice-cold PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cells using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the actions of PPAR agonists.
Caption: Simplified signaling pathway of PPARγ agonists.
Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.
Caption: Workflow for gene expression analysis using qPCR.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. biocompare.com [biocompare.com]
- 3. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 4. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 6. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. eathj.org [eathj.org]
- 11. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study: baseline characteristics and short-term effects of fenofibrate [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 17. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.6. Analysis of Adipoq expression by RT‐qPCR [bio-protocol.org]
- 19. 4.6. Gene Expression Analysis Using a Quantitative Polymerase Chain Reaction (qPCR) [bio-protocol.org]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. scholarworks.uark.edu [scholarworks.uark.edu]
- 23. 2-NBDG Glucose Uptake Assay Kit (ab287845) | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of L-162313: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of L-162313, a non-peptide angiotensin II AT1 and AT2 receptor agonist.
Key Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling. The table below summarizes the key quantitative data for this compound.[1]
| Property | Value |
| CAS Number | 151488-11-8 |
| Molecular Formula | C₃₀H₃₈N₄O₄S₂[1] |
| Molecular Weight | 582.78 g/mol [1] |
| Appearance | White solid[1] |
| Purity | ≥95%[1] |
| Solubility | Soluble in DMSO at 10 mg/mL[1] |
| Storage Temperature | 2-8°C[1] |
Procedural Guidance for Safe Disposal
The recommended method for the disposal of this compound involves incineration by a licensed professional waste disposal service.[2] Adherence to all federal, state, and local environmental regulations is mandatory.[2]
Step-by-Step Disposal Protocol:
-
Consult a Licensed Professional: The primary step is to contact and contract with a licensed professional waste disposal service. These services are equipped to handle chemical waste in accordance with regulatory requirements.
-
Material Preparation for Disposal:
-
For disposal, this compound should be dissolved or mixed with a combustible solvent.[2] This facilitates the incineration process.
-
The choice of a suitable combustible solvent should be made in consultation with the waste disposal service and based on laboratory safety protocols.
-
-
Incineration:
-
The material must be burned in a chemical incinerator that is equipped with an afterburner and a scrubber.[2] This ensures the complete destruction of the compound and the removal of any harmful combustion byproducts.
-
-
Regulatory Compliance: It is crucial to observe all applicable federal, state, and local environmental regulations throughout the disposal process.[2] Your institution's Environmental Health and Safety (EHS) department can provide guidance on specific local requirements.
Essential Safety and Handling Information
Prior to disposal, proper handling and personal protective equipment (PPE) are critical to minimize exposure risks.
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Eyeshields or chemical safety goggles are necessary to protect against accidental splashes.[1]
-
Hand Protection: Protective gloves are required.[1][2] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a government-approved respirator (such as a type N95 in the US) should be used.[1]
-
Protective Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin contact.[2]
First Aid Measures:
In the event of accidental exposure, follow these first aid procedures:
-
Skin Contact: Wash the affected area with soap and copious amounts of water.[2] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for several minutes, ensuring to separate the eyelids with fingers.[2] If irritation persists, consult a physician.[2]
-
Inhalation: While not expected to be a significant inhalation hazard under normal use, if respiratory irritation occurs, move the individual to fresh air.[2] If breathing is difficult or stops, provide artificial respiration and seek medical attention.
-
Ingestion: Ingestion is not considered a primary hazard under normal laboratory conditions.[2] However, if ingested, rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.
Accidental Release Measures:
In case of a spill, the following steps should be taken:
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Cleanup: For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust. For liquid spills, soak up the material with an inert absorbent material.[2]
-
Ventilation: Ensure adequate ventilation in the area of the spill.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling L-162313
This guide provides crucial safety and logistical information for the handling and disposal of L-162313, a non-peptide angiotensin II AT1 and AT2 receptor agonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and preventing contamination.
Personal Protective Equipment and Safety Measures
A comprehensive approach to safety involves a combination of engineering controls, personal protective equipment (PPE), and safe work practices. The following table summarizes the recommended safety measures for handling this compound, which is a solid, white powder.[1] While one safety data sheet indicates it is not a dangerous substance, another suggests it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the respiratory tract, skin, and eyes.[2] Therefore, caution is advised.
| Safety Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood or Glove Box | To minimize inhalation of the powdered compound.[1][3] |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from dust particles. |
| Hand Protection | Nitrile rubber gloves | To prevent skin contact. Users should establish their own safe working procedures and select gloves with appropriate breakthrough times for the solvents being used. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling the powder outside of a fume hood or glove box, or when there is a risk of aerosolization. |
| Protective Clothing | Laboratory coat | To prevent contamination of personal clothing. |
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound. The following sections detail the procedures from receipt of the compound to its final disposal.
Experimental Protocols: Step-by-Step Handling Procedures
-
Preparation and Area Decontamination:
-
Before handling, ensure the designated workspace (e.g., chemical fume hood, glove box) is clean and free of clutter.
-
Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and allow it to dry completely.
-
Prepare all necessary equipment, such as spatulas, weighing paper, and solvent-dispensing apparatus, within the containment area.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered this compound within a chemical fume hood or a glove box to prevent inhalation of airborne particles.[1]
-
Use anti-static weighing dishes to minimize the dispersal of the powder.
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
Immediately close the primary container after dispensing.
-
-
Dissolution:
-
Add the solvent to the weighed this compound in the containment area. This compound is soluble in DMSO at 10 mg/mL.[1]
-
Gently swirl or vortex the solution to ensure complete dissolution. Avoid splashing.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate deactivating solution or solvent.
-
Remove and dispose of contaminated PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Contact a licensed professional waste disposal service for the final disposal of all this compound waste. The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
